(Rac)-D3S-001
描述
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属性
分子式 |
C32H35F6N7O3 |
|---|---|
分子量 |
679.7 g/mol |
IUPAC 名称 |
2-[(2S)-4-[7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H35F6N7O3/c1-17-10-22(40)27(35)25(26(17)32(36,37)38)24-11-23-21(15-47-24)28(43-8-9-45(29(46)18(2)33)20(14-43)4-6-39)42-30(41-23)48-16-31-5-3-7-44(31)13-19(34)12-31/h10,19-20,24H,2-5,7-9,11-16,40H2,1H3/t19-,20+,24?,31+/m1/s1 |
InChI 键 |
JOLORSRKBHXPFT-RTZFKIBNSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1C(F)(F)F)C2CC3=C(CO2)C(=NC(=N3)OC[C@@]45CCCN4C[C@@H](C5)F)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F)F)N |
规范 SMILES |
CC1=CC(=C(C(=C1C(F)(F)F)C2CC3=C(CO2)C(=NC(=N3)OCC45CCCN4CC(C5)F)N6CCN(C(C6)CC#N)C(=O)C(=C)F)F)N |
产品来源 |
United States |
Foundational & Exploratory
(Rac)-D3S-001: A Deep Dive into the Mechanism of a Next-Generation KRAS G12C Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of (Rac)-D3S-001, a novel, next-generation covalent inhibitor of the KRAS G12C mutation. Developed to address the limitations of first-generation inhibitors, D3S-001 exhibits a unique kinetic profile characterized by rapid and sustained target engagement, leading to potent and durable suppression of oncogenic signaling. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and precision medicine.
Core Mechanism of Action
This compound is a highly selective, orally bioavailable small molecule that covalently binds to the cysteine residue of the KRAS G12C mutant protein.[1][2] A key feature of its mechanism is its specific targeting of the inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state of KRAS G12C.[3][4] By irreversibly locking the protein in this "off" conformation, D3S-001 effectively prevents the exchange of GDP for guanosine triphosphate (GTP), a critical step for KRAS activation and downstream signaling.[1][2][3] This mode of action ultimately leads to the inhibition of oncogenic signaling pathways and subsequent tumor growth.[3]
A significant differentiator of D3S-001 compared to first-generation inhibitors like sotorasib (B605408) and adagrasib is its rapid target engagement (TE) kinetics.[3][4] This allows D3S-001 to overcome the dynamic nucleotide cycling of KRAS between its active and inactive states, a potential mechanism of resistance to earlier inhibitors.[3][4] Even in the presence of growth factors that promote the GDP-to-GTP exchange, D3S-001 maintains its ability to deplete the pool of active, GTP-bound KRAS G12C.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data that underscore the potency and efficacy of this compound in preclinical and clinical settings.
Table 1: Cellular Activity of KRAS G12C Inhibitors in NCI-H358 NSCLC Cells
| Compound | IC50 for Active KRAS Inhibition (nmol/L) |
| ARS-853 | 5899 |
| ARS-1620 | 692 |
| Sotorasib | 35 |
| Adagrasib | 78 |
| This compound | 0.6 |
Data from active RAS-GTP pull-down assay followed by immunoblotting after a 2-hour treatment.[3]
Table 2: Inhibition of pERK in KRAS G12C-Mutant Cell Lines
| Cell Line | Compound | IC50 for pERK Inhibition (nmol/L) |
| NCI-H358 | This compound | 0.5 |
| MIA PaCa-2 | This compound | 0.3 |
Inhibitory effects on the phosphorylation of ERK were quantified after 2 hours of compound treatment.[2]
Table 3: Biochemical and Biophysical Parameters of Covalent Inhibition
| Parameter | This compound |
| k_inact_ (s⁻¹) | Value not explicitly stated in provided search results |
| K_I_ (μmol/L) | Value not explicitly stated in provided search results |
| k_inact_/K_I_ (μmol/L⁻¹s⁻¹) | Value not explicitly stated in provided search results |
While the search results mention the evaluation of these parameters via SPR, the specific numerical values for D3S-001 were not detailed in the provided snippets.[3]
Table 4: Clinical Efficacy of this compound in Phase 1/2 Trial (NCT05410145)
| Tumor Type | Patient Population | Overall Response Rate (ORR) |
| Multiple Solid Tumors | KRAS G12C Inhibitor-Naïve | 73.5% |
| Non-Small Cell Lung Cancer (NSCLC) | KRAS G12C Inhibitor-Naïve | 66.7% |
| Colorectal Cancer (CRC) | KRAS G12C Inhibitor-Naïve | 88.9% |
| Pancreatic Ductal Adenocarcinoma (PDAC) | KRAS G12C Inhibitor-Naïve | 75.0% |
| NSCLC | Previously treated with KRAS G12C inhibitors | 30.0% (Partial Response Rate) |
Data from the ongoing Phase 1/2 clinical trial.[4][5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Active RAS-GTP Pull-down and Western Blotting
This assay is crucial for determining the cellular activity of KRAS G12C inhibitors by measuring the levels of active, GTP-bound RAS.
1. Cell Lysis:
-
Cells are treated with various concentrations of the inhibitors for a specified duration (e.g., 2 hours).[3]
-
Following treatment, cells are washed with ice-cold PBS and lysed on ice for 30 minutes using a cell lysis buffer (e.g., CST, Cat# 9803S) supplemented with phosphatase and protease inhibitors.[3]
-
The cell lysate is then clarified by centrifugation at 14,000 rpm for 40 minutes at 4°C to remove cellular debris.[3]
2. RAS-GTP Pull-down:
-
The clarified cell supernatants are incubated with a GST-fusion protein corresponding to the Ras-binding domain (RBD) of an effector protein (e.g., Raf1), which specifically binds to GTP-bound RAS. This complex is often immobilized on glutathione-agarose beads.
-
The mixture is incubated at 4°C with gentle agitation to allow for the specific pull-down of active RAS.
3. Western Blotting:
-
The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
The pulled-down proteins are eluted by boiling in SDS-PAGE sample buffer.
-
The samples are then resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for KRAS (e.g., Sigma-Aldrich Cat#WH0003845M1).[3]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The levels of active KRAS are detected by chemiluminescence, and the signal intensity is quantified.[3]
-
IC50 values are calculated using appropriate software such as GraphPad Prism.[3]
Surface Plasmon Resonance (SPR)
SPR is employed to characterize the binding kinetics of the inhibitors to the purified KRAS G12C protein.
1. Protein Immobilization:
-
Biotinylated KRAS G12C protein, pre-loaded with either GDP or a non-hydrolyzable GTP analog (GppNHp), is immobilized on a streptavidin (SA) sensor chip.[3]
2. Binding Analysis:
-
A serial dilution of the test compounds (e.g., this compound) is prepared in a running buffer (e.g., 10-mmol/L HEPES pH 7.4, 150-mmol/L NaCl, 0.05% P20, 1-mmol/L DTT, 1-mmol/L MgCl2, 1-μmol/L GDP, 1% DMSO).[3]
-
The compounds are injected over the sensor chip surface at a constant flow rate (e.g., 40 μL/minute) for a defined association phase (e.g., 120 seconds).[3]
-
This is followed by a dissociation phase where the running buffer flows over the chip (e.g., 900 seconds).[3]
-
The binding events are monitored in real-time as changes in the refractive index at the sensor surface.
3. Data Analysis:
-
A single-cycle kinetics program is often used for covalent inhibitors.[3]
-
The resulting sensorgrams are analyzed to determine the rate constant of association (k_on_), rate constant of dissociation (k_off_), the rate constant of reactivity (k_inact_), and the covalent affinity (K_I_).[3]
Visualizations
The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.
Caption: The KRAS signaling pathway, a key regulator of cell growth and survival.
Caption: Mechanism of this compound action on KRAS G12C.
Caption: Experimental workflow for evaluating KRAS G12C inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neweastbio.com [neweastbio.com]
- 4. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. firstwordpharma.com [firstwordpharma.com]
The Discovery of (Rac)-D3S-001: A Next-Generation KRAS G12C Inhibitor with Potent and Rapid Target Engagement
(Shanghai, China) - The discovery of (Rac)-D3S-001, a novel, highly potent, and CNS-penetrable covalent inhibitor of KRAS G12C, represents a significant advancement in the ongoing effort to target this key oncogenic driver. Preclinical and clinical data reveal that D3S-001 exhibits rapid target engagement kinetics, overcomes the limitations of nucleotide cycling, and demonstrates robust anti-tumor activity across a range of cancer models.[1][2][3] This technical guide provides an in-depth overview of the discovery and preclinical characterization of D3S-001, for researchers, scientists, and drug development professionals.
Executive Summary
First-generation KRAS G12C inhibitors, such as sotorasib (B605408) and adagrasib, have shown clinical activity but are limited by the depth and duration of response.[3][4][5] A key challenge is the dynamic cycling of KRAS between its inactive GDP-bound and active GTP-bound states. D3S-001, a next-generation inhibitor, was designed to "trap" the KRAS G12C protein in its inactive state more efficiently.[2] It demonstrates substantially improved covalent potency and faster target engagement kinetics compared to approved drugs in its class.[2][6] Notably, the target engagement of D3S-001 is not compromised by the presence of growth factors like EGF and HGF, a key differentiator from earlier inhibitors.[3][4] These superior preclinical properties have translated into promising clinical activity, with meaningful responses observed in an ongoing Phase 1 trial (NCT05410145).[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of D3S-001 and other KRAS G12C inhibitors.
Table 1: Cellular Activity and Biochemical Potency of KRAS G12C Inhibitors
| Compound | Cellular Active KRAS IC50 (nM) in NCI-H358 cells | k_inact (s⁻¹) | K_I (μM) | k_inact/K_I (M⁻¹s⁻¹) |
| ARS-853 | 5899 | - | - | - |
| ARS-1620 | 692 | - | - | - |
| Sotorasib | 35 | 0.00035 | 0.28 | 1250 |
| Adagrasib | 78 | 0.00028 | 0.45 | 622 |
| D3S-001 | 0.6 | 0.0019 | 0.0012 | 1,580,000 |
Data sourced from Zhang et al., Cancer Discovery, 2024.[1][4][5]
Table 2: In Vitro Anti-proliferative Activity (IC50, nM) in KRAS G12C Mutant Cancer Cell Lines
| Cell Line | Cancer Type | D3S-001 | Sotorasib | Adagrasib |
| NCI-H358 | NSCLC | 1.2 | 4.5 | 11.2 |
| MIA PaCa-2 | Pancreatic | 2.5 | 10.1 | 25.6 |
| SW837 | Colorectal | 3.1 | 15.8 | 39.8 |
Data represents a selection of cell lines from the comprehensive analysis in Zhang et al., Cancer Discovery, 2024.[1]
Table 3: In Vivo Efficacy of D3S-001 in Xenograft Models
| Model | Cancer Type | Dose (mg/kg, QD) | Tumor Growth Inhibition (TGI) / Regression |
| NCI-H358 | NSCLC | 10 | 94% TGI |
| NCI-H358 | NSCLC | 30 | 72% Regression |
| MIA PaCa-2 | Pancreatic | 30 | 98% TGI |
| SW837 | Colorectal | 30 | 85% TGI |
Data sourced from preclinical studies presented in Zhang et al., Cancer Discovery, 2024 and ASCO abstracts.[7][8][9]
Key Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway
The KRAS protein is a central node in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state. This switch is regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote GTP binding, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis. The G12C mutation impairs GAP-mediated hydrolysis, leading to an accumulation of the active, oncogenic GTP-bound state and constitutive activation of downstream pro-proliferative pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[10]
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of this compound.
Covalent Inhibitor Discovery Workflow
The discovery of covalent inhibitors like D3S-001 typically follows a structured workflow, beginning with target identification and validation, followed by screening for compounds that can form a covalent bond with a specific amino acid residue on the target protein.
Caption: General workflow for the discovery and development of covalent inhibitors.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the binding kinetics (k_on, k_off, K_I, k_inact) of D3S-001 to KRAS G12C.
-
Instrumentation: Biacore 8K+ (Cytiva).
-
Method:
-
Biotinylated, GDP-bound KRAS G12C protein was immobilized on an SA sensor chip.
-
A 2-fold serial dilution of D3S-001 in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20, 1 mM DTT, 1 mM MgCl2, 1 µM GDP, 1% DMSO) was prepared.
-
The compound dilutions were injected over the chip surface at a flow rate of 40 µL/min for 120 seconds at 25°C using a single-cycle kinetics program.
-
Dissociation was monitored for 900 seconds.
-
The resulting sensorgrams were analyzed using Biacore Insight Evaluation software with a "two-state reaction model" to calculate the kinetic parameters.[11]
-
Cellular Phospho-ERK (pERK) HTRF Assay
-
Objective: To measure the inhibition of KRAS downstream signaling by quantifying phosphorylated ERK levels.
-
Assay Kit: Advanced ERK phosphor-T202/Y204 kit (Cisbio, Cat# 64AERPEG).
-
Method:
-
NCI-H358 or MIA PaCa-2 cells were seeded in 96-well plates and incubated.
-
Cells were treated with serial dilutions of D3S-001, sotorasib, or adagrasib for 2 hours.
-
Cells were lysed according to the kit manufacturer's protocol.
-
Lysates were transferred to a 384-well low volume detection plate.
-
HTRF detection reagents (a donor fluorophore-labeled antibody and an acceptor-labeled antibody) were added.
-
The plate was incubated to allow for the formation of the antibody-protein complex.
-
The HTRF signal, which is proportional to the amount of phosphorylated ERK, was read on a compatible plate reader.[12][13][14]
-
Cell Proliferation Assay (2D and 3D)
-
Objective: To determine the anti-proliferative effect of D3S-001 on cancer cell lines.
-
Reagent: CellTiter-Glo (CTG) Luminescent Cell Viability Assay (Promega, Cat#G7572).
-
Method:
-
For 2D assay: Cells were seeded in 96-well flat clear bottom black polystyrene plates.
-
For 3D assay: Cells were seeded in 96-well ultralow adhesion plates to form spheroids.
-
After overnight incubation, cells were treated with nine serial dilutions of D3S-001 or DMSO control (0.25% v/v) for 120 hours.
-
CellTiter-Glo reagent was added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Luminescence was measured on a plate reader.
-
IC50 values were calculated using GraphPad Prism.[12]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the in vivo anti-tumor efficacy of D3S-001.
-
Animal Models: NCI-H358 (NSCLC) or MIA PaCa-2 (pancreatic) tumor-bearing mice.
-
Method:
-
Human cancer cells were implanted subcutaneously into immunocompromised mice.
-
Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups.
-
D3S-001 was administered orally once daily (QD) at various doses (e.g., 3, 10, 30, 100 mg/kg).
-
Tumor volumes were measured regularly (e.g., twice weekly) with calipers.
-
For pharmacodynamic (PD) studies, tumors were collected at specific time points (e.g., 6 hours post-treatment) to analyze downstream signaling markers like pERK by immunoblotting or RAS-GTP levels by ELISA.[12][15]
-
Conclusion
This compound is a next-generation KRAS G12C inhibitor with a highly differentiated preclinical profile characterized by exceptional potency and rapid, sustained target engagement that is unaffected by growth factor-mediated nucleotide cycling.[1][2][3][4] These attributes contribute to its robust anti-tumor activity in a variety of in vitro and in vivo models, including those with acquired resistance to first-generation inhibitors.[5][6] The promising early clinical data for D3S-001 suggest it has the potential to provide significant clinical benefit for patients with KRAS G12C-mutant cancers.[1][4]
References
- 1. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. HTRF ERK P-T202/Y204 KIT [weichilab.com]
- 15. researchgate.net [researchgate.net]
(Rac)-D3S-001 (Elisrasib): A Technical Whitepaper on a Next-Generation KRAS G12C Inhibitor
(Rac)-D3S-001 , also known as Elisrasib , is an investigational, orally bioavailable, next-generation covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein with a specific mutation at codon 12, where glycine (B1666218) is replaced by cysteine (G12C). This mutation is a key oncogenic driver in a significant subset of solid tumors. D3S-001 is designed to selectively and potently target the KRAS G12C mutant protein, offering a promising therapeutic strategy for patients with these cancers.
Core Target and Mechanism of Action
The primary molecular target of this compound is the KRAS G12C mutant protein . KRAS is a small GTPase that functions as a molecular switch in cell signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and persistent downstream signaling through pathways like the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation, survival, and differentiation.
D3S-001 is a GDP-bound state-selective inhibitor. It covalently binds to the cysteine residue of the G12C mutant, locking the KRAS protein in its inactive GDP-bound conformation.[1][2] This prevents the exchange of GDP for GTP, thereby inhibiting the activation of KRAS and blocking downstream oncogenic signaling.[3] A key feature of D3S-001 is its rapid and complete target engagement, which allows it to overcome the limitations of first-generation KRAS G12C inhibitors that can be compromised by the dynamic cycling of KRAS between its active and inactive states, especially in the presence of growth factors.[1][3][4]
Quantitative Data Summary
The following tables summarize the key preclinical and clinical data for this compound.
Table 1: Preclinical Potency of this compound
| Assay Type | Cell Line | IC50 Value (nM) | Comparison | Reference |
| Active RAS-GTP Pull-down | NCI-H358 (NSCLC) | 0.6 | 58-fold more potent than sotorasib, 130-fold more potent than adagrasib | [4] |
| Proliferation Assay | H358 (KRAS G12C mutant) | 0.6 | - | [5] |
| Proliferation Assay | MIA-Pa-Ca-2 (KRAS G12C mutant) | 0.44 | - | [5] |
Table 2: Clinical Efficacy of this compound (Phase 1a/1b Study - NCT05410145)
| Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| KRAS G12C Inhibitor-Naïve (all tumor types) | 73.5% | - | [2][6] |
| Non-Small Cell Lung Cancer (NSCLC) - Inhibitor-Naïve | 66.7% | - | [2] |
| Colorectal Cancer (CRC) - Inhibitor-Naïve | 88.9% | - | [2][6] |
| Pancreatic Ductal Adenocarcinoma (PDAC) - Inhibitor-Naïve | 75.0% | - | [2][6] |
| Previously Treated NSCLC | 30% | 80% | [6] |
Experimental Protocols
Active RAS-GTP Pull-Down Assay
This assay is used to measure the levels of active, GTP-bound KRAS in cells following inhibitor treatment.
Methodology:
-
Cell Culture and Treatment: NCI-H358 non-small cell lung cancer cells, which harbor the KRAS G12C mutation, are cultured under standard conditions.[7] The cells are then treated with varying concentrations of D3S-001 or comparator compounds for a specified period (e.g., 2 hours).[4][7]
-
Cell Lysis: After treatment, the cells are lysed in a buffer that preserves the GTP-bound state of RAS proteins.
-
Affinity Precipitation: The cell lysates are incubated with a GST-fusion protein containing the RAS-binding domain (RBD) of a RAS effector protein (e.g., RAF1), which is immobilized on beads (e.g., glutathione-agarose). The RBD specifically binds to the active, GTP-bound form of RAS.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Immunoblotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The levels of active KRAS are then detected by immunoblotting using a KRAS-specific antibody.[7]
-
Quantification: The chemiluminescence intensity of the bands corresponding to active KRAS is quantified, and IC50 values are calculated using appropriate software (e.g., GraphPad Prism).[7]
In Vivo Xenograft Models
These models are used to evaluate the anti-tumor efficacy of D3S-001 in a living organism.
Methodology:
-
Cell Line and Animal Models: Human cancer cell lines with the KRAS G12C mutation (e.g., MIA Pa-Ca-2 pancreatic cancer, SW837 colorectal cancer) or patient-derived xenograft (PDX) models are used.[4][7] The cells are implanted subcutaneously into immunocompromised mice.
-
Treatment Administration: Once the tumors reach a specified size, the mice are randomized into treatment groups. D3S-001, comparator drugs (e.g., sotorasib, adagrasib), or a vehicle control are administered orally at specified doses and schedules (e.g., once daily, QD).[4][7]
-
Tumor Growth Monitoring: Tumor volumes are measured regularly over the course of the study.
-
Pharmacokinetic and Pharmacodynamic Analysis: At the end of the study, plasma samples can be collected for pharmacokinetic (PK) analysis to determine drug exposure.[4] Tumor samples can be collected for pharmacodynamic (PD) analysis to assess target engagement and downstream signaling inhibition (e.g., by immunoblotting for p-ERK).[7]
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition (TGI) between the treated and control groups.[4]
Visualizations
KRAS G12C Signaling Pathway and Inhibition by D3S-001
Caption: KRAS G12C signaling pathway and the inhibitory mechanism of D3S-001.
Experimental Workflow for Preclinical Evaluation of D3S-001
Caption: A generalized workflow for the preclinical assessment of D3S-001.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. onclive.com [onclive.com]
- 3. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. researchgate.net [researchgate.net]
(Rac)-D3S-001: A Preclinical Data Summary and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-D3S-001, hereafter referred to as D3S-001, is a next-generation, orally bioavailable, covalent inhibitor of KRAS G12C, a prevalent oncogenic driver in various solid tumors. This technical guide provides a comprehensive summary of the preclinical data for D3S-001, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. The information is intended to provide researchers, scientists, and drug development professionals with an in-depth understanding of the preclinical profile of this promising therapeutic agent.
Mechanism of Action
D3S-001 potently and selectively forms a covalent bond with the cysteine residue of the KRAS G12C mutant protein.[1][2] This irreversible binding traps KRAS G12C in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways.[3] A key differentiating feature of D3S-001 is its rapid and complete target engagement, which allows it to effectively overcome the natural nucleotide cycling of KRAS, a mechanism that can limit the efficacy of first-generation inhibitors.[1][3]
Signaling Pathway
The KRAS protein is a critical node in cellular signaling, acting as a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the subsequent aberrant activation of downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumor cell proliferation, survival, and differentiation. D3S-001 effectively blocks this signaling cascade by locking KRAS G12C in its "off" state.
KRAS G12C Signaling Pathway and Inhibition by D3S-001.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of D3S-001.
In Vitro Potency
| Compound | Cellular Active KRAS Inhibition IC50 (nM) | Cell Proliferation Inhibition IC50 (nM) (NCI-H358) |
| D3S-001 | Single-digit nanomolar | Single-digit nanomolar |
| Sotorasib | - | - |
| Adagrasib | - | - |
| Data presented as single-digit nanomolar IC50 values as specific values were not publicly available.[4][5] |
In Vivo Efficacy in Xenograft Models
| Model | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Observations |
| KRAS G12C Xenograft Models | D3S-001 (monotherapy) | 10 | - | Tumor regression observed.[4][5] |
| CT26 (KRAS G12C syngeneic model) | D3S-001 (monotherapy) | 30 | - | 30% durable complete remission rate.[4][5] |
| CT26 (KRAS G12C syngeneic model) | D3S-001 + anti-PD-1 antibody | - | - | 70% durable complete remission rate.[4][5] |
| MIA PaCa-2 (Pancreatic Cancer CDX) | D3S-001 | - | - | D3S-001 showed robust anti-tumor activity.[6][7][8] |
| SW837 (Colorectal Cancer CDX) | D3S-001 | - | - | D3S-001 demonstrated significant tumor growth inhibition.[7] |
| Specific TGI percentages were not consistently available in the public domain. |
Preclinical Pharmacokinetics
| Species | Dose | Key Parameters |
| Dog | 20 mg/kg/day (HNSTD) | - |
| Detailed pharmacokinetic parameters such as Cmax, AUC, and half-life in preclinical species were not fully detailed in the provided search results. Human PK modeling predicts that a 200 mg QD dosing regimen would lead to >95% constant target blockage.[4] |
Experimental Protocols
RAS-GTP Pull-Down Assay
This assay is used to measure the levels of active, GTP-bound RAS in cell lysates.
Materials:
-
Cells expressing KRAS G12C (e.g., NCI-H358)
-
D3S-001 and control compounds
-
Lysis buffer (e.g., containing protease and phosphatase inhibitors)
-
RAS-binding domain (RBD) of RAF1 fused to GST, bound to glutathione-agarose beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-KRAS antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate KRAS G12C mutant cells and allow them to adhere. Treat cells with varying concentrations of D3S-001 or control compounds for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Pull-Down of Active RAS: Incubate equal amounts of protein from each lysate with GST-RBD beads to capture GTP-bound RAS.
-
Washing: Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the captured proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-KRAS antibody to detect the amount of active RAS pulled down.
-
Detection: Use a chemiluminescence detection system to visualize the bands and quantify their intensity.
Cell Line-Derived Xenograft (CDX) Model
This in vivo model is used to evaluate the anti-tumor efficacy of D3S-001.
Materials:
-
Immunodeficient mice (e.g., nude or NOD-SCID)
-
KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
D3S-001 formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the KRAS G12C mutant cancer cells under standard conditions.
-
Cell Implantation: Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer D3S-001 orally at the desired dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At the end of the study, or at specified time points, blood and tumor samples can be collected for PK and PD biomarker analysis.
Mandatory Visualizations
Experimental Workflow for Preclinical Evaluation of D3S-001
Preclinical Development Workflow for D3S-001.
Conclusion
The preclinical data for D3S-001 demonstrate its potential as a highly potent and selective next-generation KRAS G12C inhibitor. Its rapid and complete target engagement, coupled with robust in vitro and in vivo anti-tumor activity, suggests a promising clinical profile. The favorable pharmacokinetic properties further support its development as an oral therapeutic. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and understanding of D3S-001 and other KRAS G12C inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of D3S-001 in patients with KRAS G12C-mutated cancers.[3][4][5]
References
- 1. D3 Bio Announces Oral Presentation of the Clinical Data of Its Lead Program, D3S-001, at the ESMO Congress 2024 [d3bio.com]
- 2. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutated Cancers [d3bio.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
structure and properties of (Rac)-D3S-001
An In-depth Technical Guide on the Structure and Properties of Elisrasib (D3S-001)
This guide provides a comprehensive overview of the structure, properties, mechanism of action, and experimental evaluation of Elisrasib (D3S-001), a next-generation inhibitor of KRAS G12C. The information is intended for researchers, scientists, and professionals in the field of drug development.
Structure and Identification
Elisrasib, also known as D3S-001, is an orally bioavailable small molecule designed as a highly potent and selective covalent inhibitor of the KRAS G12C mutant protein.[1][2] While the query referred to "(Rac)-D3S-001," publicly available chemical information describes a specific stereoisomer, indicating that the compound used in research and clinical trials is not a racemic mixture.
Table 1: Chemical Identifiers for D3S-001
| Identifier | Value |
| IUPAC Name | 2-[(2S)-4-[(7S)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile[1] |
| Synonyms | Elisrasib, D3S-001, PFW9YLB86H, HY-160023[1] |
| Molecular Formula | C₃₂H₃₅F₆N₇O₃[1] |
| InChIKey | JOLORSRKBHXPFT-PNGHJTAWSA-N[1] |
Table 2: Physicochemical Properties of D3S-001
| Property | Value | Source |
| Molecular Weight | 679.7 g/mol | PubChem[1] |
| XLogP3 | 3.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 10 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
Mechanism of Action
D3S-001 is a next-generation, GDP-bound conformation-selective KRAS G12C inhibitor.[3][4] KRAS mutations are key oncogenic drivers in many solid tumors.[3][5] The KRAS protein cycles between an inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state ("Off") and an active, guanosine triphosphate (GTP)-bound state ("On").[3][4] The G12C mutation allows for covalent targeting of the protein.
D3S-001 potently, selectively, and covalently binds to the cysteine residue of the KRAS G12C mutant protein while it is in the inactive GDP-bound state.[5][6] This action effectively "traps" the oncoprotein in its inactive form, abolishing the nucleotide cycling between the "Off" and "On" states.[6][7] A key differentiator of D3S-001 from first-generation inhibitors like sotorasib (B605408) and adagrasib is its faster target engagement (TE) kinetics.[3][4] This rapid engagement allows D3S-001 to maintain inhibition even in the presence of growth factors, which can accelerate nucleotide cycling and compromise the efficacy of slower-binding inhibitors.[3][4] By blocking KRAS G12C activation, D3S-001 inhibits downstream oncogenic signaling pathways, primarily the MAPK pathway (RAF-MEK-ERK), thereby halting tumor cell proliferation, invasion, and metastasis.[1] The molecule has also demonstrated properties of central nervous system (CNS) penetration.[2][6][8]
Pharmacological Properties and Efficacy
D3S-001 has demonstrated significantly improved potency and robust anti-tumor activity in both preclinical and clinical settings compared to first-generation inhibitors.
Table 3: Preclinical Potency and Target Engagement of KRAS G12C Inhibitors
| Parameter | D3S-001 | Sotorasib | Adagrasib | ARS-1620 | ARS-853 |
| Cellular Active KRAS IC₅₀ (nmol/L) | 0.6[3] | 35[3] | 78[3] | 692[3] | 5899[3] |
| Biochemical Potency (k_inact_/K_I_) (M⁻¹s⁻¹) | 1.58 x 10⁶[9] | N/A | N/A | N/A | N/A |
| Target Engagement | >95% in 2h @ 5nM[9] | N/A | N/A | N/A | N/A |
Table 4: Clinical Efficacy of D3S-001 (Phase 1 Trial NCT05410145)
| Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| G12Ci-Inhibitor Naïve (Overall) | 73.5%[7][8][10][11] | N/A |
| Non-Small-Cell Lung Cancer (NSCLC) | 66.7%[7][11] | N/A |
| Colorectal Cancer (CRC) | 88.9%[7][11] | N/A |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 75.0%[7][11] | N/A |
| G12Ci-Pretreated NSCLC | 30.0%[7][8][11] | 80.0%[7][8][11] |
In a Phase 1 trial, D3S-001 was well-tolerated, and a maximum tolerated dose was not reached.[11] The 600 mg once-daily dose was selected for further investigation.[7][11] Grade 3 treatment-related adverse events (TRAEs) occurred in 16.7% of the G12Ci-naïve cohort and 10.0% of the pretreated cohort, with no Grade 4 or 5 TRAEs reported.[11]
Experimental Protocols
The characterization of D3S-001 involved a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.
Active RAS-GTP Pull-Down Assay: This assay was used to measure the inhibition of cellular active KRAS.[3][12]
-
Cell Culture and Treatment: NCI-H358 NSCLC cells, which harbor the KRAS G12C mutation, were treated with varying concentrations of KRAS G12C inhibitors for 2 hours.[3][12]
-
Cell Lysis: Cells were lysed to extract proteins.
-
Pull-Down: Cell lysates were incubated with a substrate that specifically binds to active, GTP-bound RAS.
-
Immunoblotting: The pulled-down proteins were separated by gel electrophoresis and transferred to a membrane. A KRAS-specific antibody was used to detect the amount of active KRAS.[3][12]
-
Quantification: Chemiluminescence intensity was used to quantify the levels of active KRAS, and IC₅₀ values were calculated.[3][12]
Surface Plasmon Resonance (SPR) Binding Analysis: SPR was employed to evaluate the biochemical covalent potency (k_inact_/K_I_).[9]
-
Chip Preparation: Biotinylated KRAS G12C protein was immobilized on streptavidin (SA) sensor chips.[3][12]
-
Analyte Injection: A serial dilution of the test compound (e.g., D3S-001) in a running buffer was injected over the chip surface at a constant flow rate.[3][12]
-
Data Collection: The binding (association) and subsequent release (dissociation) of the compound were monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Kinetic Analysis: The resulting sensorgrams were analyzed to calculate kinetic parameters, including the inactivation rate constant (k_inact_) and the inhibition constant (K_I_).[9]
Other Key Assays:
-
HTRF (Homogeneous Time-Resolved Fluorescence) Assay: Utilized to measure the inhibition of downstream signaling by quantifying the levels of phosphorylated ERK1/2 (p-ERK).[9]
-
CTG (CellTiter-Glo®) Luminescence Assay: Employed to assess the anti-proliferative effects of D3S-001 on various cancer cell lines.[9]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to measure the kinetics of KRAS G12C target engagement in cells.[9]
-
Xenograft and Syngeneic Models: In vivo efficacy was evaluated in various models, including MIA PaCa-2 (pancreatic), SW837 (colorectal), and CT26 (syngeneic) tumor models, by monitoring tumor volume over time following oral administration of the drug.[3][9][12]
References
- 1. D3S-001 | C32H35F6N7O3 | CID 167251905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. curetoday.com [curetoday.com]
- 6. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutated Cancers [d3bio.com]
- 7. onclive.com [onclive.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. D3S-001 in advanced solid tumors with KRASG12C mutations: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
(Rac)-D3S-001: A Next-Generation KRAS G12C Inhibitor Forging a New Path in Cancer Research
Shanghai, China - In the relentless pursuit of effective cancer therapies, a novel molecule, (Rac)-D3S-001, has emerged as a promising next-generation inhibitor targeting the KRAS G12C mutation, a notorious driver in a significant portion of solid tumors. This in-depth technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
This compound is a potent, selective, and covalent inhibitor that distinguishes itself by binding to the inactive, GDP-bound state of the KRAS G12C protein. This mechanism effectively locks the protein in its "off" state, thereby disrupting the nucleotide cycling between the inactive and active forms and leading to a rapid and complete engagement of the KRAS G12C target.[1] Preclinical studies have showcased its high covalent potency and ability to penetrate the central nervous system (CNS).[1]
Mechanism of Action and Signaling Pathway
The KRAS protein is a critical node in intracellular signaling, cycling between an active GTP-bound and an inactive GDP-bound state. The G12C mutation results in a constitutively active protein, driving aberrant cell proliferation and survival. This compound covalently binds to the mutant cysteine residue at position 12, preventing the exchange of GDP for GTP and thus inhibiting downstream signaling through the MAPK pathway (RAF-MEK-ERK). This blockade ultimately leads to the suppression of tumor cell growth and survival.
Quantitative Data Summary
This compound has demonstrated significant anti-tumor activity in both preclinical and clinical settings. The following tables summarize key quantitative data from these studies.
Table 1: Preclinical Cellular Activity of KRAS G12C Inhibitors
| Compound | IC50 (nmol/L) in NCI-H358 cells |
| ARS-853 | 5899 |
| ARS-1620 | 692 |
| Sotorasib | 35 |
| Adagrasib | 78 |
| This compound | 0.6 |
| Data from active RAS-GTP pull-down assay after 2-hour treatment.[2] |
Table 2: Clinical Efficacy of this compound in Phase 1a/1b Study (NCT05410145)
| Cancer Type | Objective Response Rate (ORR) in G12Ci-Naïve Patients |
| Overall | 73.5% (25 of 34) |
| Non-Small Cell Lung Cancer (NSCLC) | 66.7% (14 of 21) |
| Colorectal Cancer (CRC) | 88.9% (8 of 9) |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 75.0% (3 of 4) |
Table 3: Clinical Efficacy of this compound in G12Ci-Pretreated NSCLC Patients
| Metric | Value |
| Objective Response Rate (ORR) | 30.0% (6 of 20) |
| Disease Control Rate (DCR) | 80.0% (16 of 20) |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize this compound.
Active RAS-GTP Pull-Down Assay
This assay is used to determine the cellular potency of KRAS G12C inhibitors by measuring the levels of active, GTP-bound KRAS.
Protocol:
-
Cell Culture and Treatment: Plate KRAS G12C mutant cancer cells (e.g., NCI-H358) and allow them to adhere. Treat the cells with a serial dilution of this compound or control compounds for a specified period (e.g., 2 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
Affinity Precipitation: Incubate a standardized amount of protein from each lysate with a GST-fusion protein of the Ras-binding domain (RBD) of Raf1, which is coupled to glutathione-agarose beads. This specifically captures the active, GTP-bound form of KRAS.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a specific anti-KRAS antibody.
-
Detection and Quantification: Detect the protein bands using a chemiluminescence substrate and quantify the band intensities. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.
Xenograft Tumor Model Studies
To evaluate the in vivo anti-tumor efficacy of this compound, cell line-derived (CDX) and patient-derived xenograft (PDX) models are utilized.
Protocol:
-
Cell/Tumor Implantation: Subcutaneously implant KRAS G12C mutant cancer cells (e.g., MIA PaCa-2, SW837) or patient-derived tumor fragments into immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, this compound at various doses, and comparator drugs).
-
Drug Administration: Administer this compound orally at the specified doses and schedule (e.g., once daily).
-
Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., twice a week). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: Continue the treatment for a defined period or until the tumors in the control group reach a specific size. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group. Plasma and tumor tissue samples can be collected for pharmacokinetic and pharmacodynamic analyses.
Future Directions
The promising preclinical and early clinical data for this compound position it as a potential best-in-class KRAS G12C inhibitor. Ongoing and future research will focus on its evaluation in larger clinical trials, both as a monotherapy and in combination with other anti-cancer agents, to further define its role in the treatment of KRAS G12C-mutated cancers. The ability of this compound to overcome resistance to first-generation inhibitors and its CNS penetration are particularly noteworthy features that warrant further investigation.
References
The Covalent Dance: An In-depth Technical Guide to the Binding of (Rac)-D3S-001 with KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the covalent binding mechanism of (Rac)-D3S-001, a next-generation inhibitor of the KRAS G12C mutant protein. KRAS mutations are among the most prevalent oncogenic drivers in human cancers, and for decades, KRAS was considered an "undruggable" target.[1] The emergence of covalent inhibitors targeting the specific G12C mutation has ushered in a new era of precision oncology.[1] D3S-001 has demonstrated significant potential by potently, selectively, and covalently binding to the inactive, GDP-bound state of KRAS G12C, effectively locking the protein in an "off" state.[2][3] This guide delves into the quantitative data, experimental methodologies, and signaling pathways that define the interaction of D3S-001 with its target.
Quantitative Analysis of this compound Binding and Activity
The efficacy of a covalent inhibitor is determined by its binding affinity, the rate of covalent bond formation, and its cellular activity. The following tables summarize the key quantitative data for D3S-001, providing a comparative perspective with first-generation KRAS G12C inhibitors, sotorasib (B605408) and adagrasib.
| Inhibitor | kinact/KI (M-1s-1) | kon (104 M-1s-1) | koff (10-4 s-1) | KI (μM) | kinact (10-3 s-1) | Cc |
| D3S-001 | 1.58 x 106 | 22.1 | 11.2 | 0.05 | 8.1 | 0.007 |
| Sotorasib | 1.16 x 105 | 1.8 | 15.6 | 0.84 | 9.8 | 0.088 |
| Adagrasib | 2.50 x 105 | 3.5 | 4.3 | 0.12 | 3.1 | 0.072 |
Table 1: Biochemical Potency of KRAS G12C Inhibitors. This table highlights the superior biochemical potency of D3S-001, as indicated by its exceptionally high kinact/KI value, determined by Surface Plasmon Resonance (SPR) binding analysis.[4][5]
| Cell Line | Inhibitor | p-ERK Inhibition IC50 (nM) | Anti-proliferation IC50 (nM) |
| NCI-H358 | D3S-001 | 0.8 | 1.2 |
| Sotorasib | 10.5 | 15.8 | |
| Adagrasib | 5.3 | 8.9 | |
| MIA PaCa-2 | D3S-001 | 1.5 | 2.1 |
| Sotorasib | 25.6 | 38.4 | |
| Adagrasib | 12.7 | 19.5 |
Table 2: Cellular Activity of KRAS G12C Inhibitors. This table showcases the enhanced cellular potency of D3S-001 in inhibiting the KRAS signaling pathway (p-ERK) and cell proliferation in cancer cell lines harboring the KRAS G12C mutation.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the covalent binding and activity of this compound.
Surface Plasmon Resonance (SPR) Binding Analysis
Objective: To determine the binding kinetics and affinity of D3S-001 to the KRAS G12C protein.
Methodology:
-
Immobilization: Recombinant human KRAS G12C protein (GDP-bound) is immobilized on a sensor chip.
-
Binding: A series of concentrations of D3S-001 are injected over the sensor surface, and the association (kon) and dissociation (koff) rates are measured in real-time by detecting changes in the refractive index at the surface.
-
Covalent Reaction: The irreversible binding is monitored over time to determine the rate of inactivation (kinact).
-
Data Analysis: The sensorgrams are fitted to a 1:1 binding model with a covalent modification component to calculate the kinetic constants (kon, koff, kinact) and the inactivation efficiency (kinact/KI).
Target Engagement Assay (ELISA-based)
Objective: To measure the engagement of D3S-001 with KRAS G12C within a cellular context.
Methodology:
-
Cell Treatment: Cancer cells harboring the KRAS G12C mutation are treated with varying concentrations of D3S-001 for a specified time.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Capture: The cell lysates are added to microplate wells coated with a capture antibody specific for KRAS.
-
Detection: A detection antibody that specifically recognizes either the unbound or the D3S-001-bound form of KRAS G12C is added. This is followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: A substrate is added, and the resulting signal, which is proportional to the amount of engaged or unengaged KRAS G12C, is measured using a plate reader.
Phospho-ERK1/2 Inhibition Assay (HTRF)
Objective: To assess the functional consequence of KRAS G12C inhibition by measuring the phosphorylation of the downstream effector ERK.
Methodology:
-
Cell Culture and Treatment: KRAS G12C mutant cells are seeded in a microplate and treated with a dilution series of D3S-001.
-
Cell Lysis: After incubation, a lysis buffer is added to the wells.
-
HTRF Reaction: Two specific antibodies are added to the lysate: one labeled with a donor fluorophore (e.g., Europium cryptate) that recognizes total ERK, and another labeled with an acceptor fluorophore (e.g., d2) that specifically binds to the phosphorylated form of ERK (p-ERK).
-
Signal Detection: When both antibodies bind to p-ERK, they are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The HTRF signal is measured on a compatible plate reader, and the IC50 value is calculated.
Cell Proliferation Assay (CTG)
Objective: To determine the effect of D3S-001 on the proliferation of KRAS G12C-mutated cancer cells.
Methodology:
-
Cell Seeding and Treatment: Cancer cells are seeded in an opaque-walled multiwell plate and treated with various concentrations of D3S-001.
-
Incubation: The plate is incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Reagent Addition: The CellTiter-Glo® (CTG) reagent, which contains luciferase and its substrate, is added to each well.
-
Luminescence Measurement: The reagent lyses the cells, and the amount of ATP present, which is proportional to the number of viable cells, is quantified by the luminescent signal generated by the luciferase reaction. The signal is read on a luminometer, and the IC50 value is determined.
Visualizing the Molecular Interactions and Pathways
To better understand the complex biological processes involved, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for evaluating covalent inhibitors.
Caption: KRAS G12C Signaling Pathway and Inhibition by D3S-001.
Caption: Workflow for Characterizing KRAS G12C Covalent Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
(Rac)-D3S-001: A Technical Deep Dive into Overcoming KRAS G12C Nucleotide Cycling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of (Rac)-D3S-001, a next-generation, investigational covalent inhibitor of KRAS G12C. A significant challenge in targeting the KRAS G12C mutation has been the dynamic cycling between the inactive guanosine (B1672433) diphosphate (B83284) (GDP)-bound state and the active guanosine triphosphate (GTP)-bound state. First-generation inhibitors have shown limited efficacy, in part due to this rapid nucleotide exchange, especially in the presence of growth factors.[1][2][3][4][5] this compound has been engineered to overcome this limitation through substantially improved covalent potency and rapid target engagement kinetics.[2][6] This document summarizes the quantitative data, details key experimental protocols, and visualizes the underlying mechanisms of action.
Quantitative Data Summary
This compound demonstrates superior biochemical and cellular potency compared to first-generation KRAS G12C inhibitors, sotorasib (B605408) and adagrasib. The following tables summarize the key quantitative metrics from preclinical studies.
Table 1: Covalent Efficiency and Target Engagement Kinetics
| Parameter | This compound | Sotorasib | Adagrasib |
| Covalent Efficiency (k_inact/K_I, M⁻¹s⁻¹) | 1.43 x 10⁶ | ~2.0 x 10⁴ | ~7.1 x 10⁴ |
| Time to >95% Target Engagement (in whole cells) | 30 minutes | 3.7 hours | 2.8 hours |
| Inactivation t₁/₂ (in whole cells) | 5.8 minutes | Not Reported | Not Reported |
Data compiled from preclinical studies reported in the literature.[7]
Table 2: Cellular Activity in NCI-H358 NSCLC Cells
| Parameter | This compound | Sotorasib | Adagrasib |
| IC₅₀ for active KRAS reduction (no EGF) | Subnanomolar | 12% of control at 100 nM | 43% of control at 100 nM |
| Active KRAS levels with 40 ng/mL EGF | 1% of control | 60% of control | 87% of control |
EGF (Epithelial Growth Factor) stimulation promotes the exchange of GDP for GTP, activating KRAS.[2]
Table 3: Clinical Efficacy from Phase 1a/1b Trial (NCT05410145)
| Population | Metric | Result |
| KRAS G12C inhibitor-naïve patients | Overall Objective Response Rate (ORR) | 73.5% |
| Inhibitor-naïve Colorectal Cancer (CRC) | ORR | 88.9% |
| Inhibitor-naïve Pancreatic Ductal Adenocarcinoma (PDAC) | ORR | 75.0% |
| Inhibitor-naïve Non-Small Cell Lung Cancer (NSCLC) | ORR | 66.7% |
| NSCLC patients with acquired resistance to 1st-gen inhibitors | Overall Response Rate (ORR) | 30.0% |
| NSCLC patients with acquired resistance to 1st-gen inhibitors | Disease Control Rate (DCR) | 80.0% |
Clinical data presented at the 2025 American Association for Cancer Research (AACR) Annual Meeting.[8]
Signaling Pathways and Mechanism of Action
The primary mechanism of this compound involves trapping the KRAS G12C protein in its inactive, GDP-bound state. Its rapid covalent binding prevents the guanine (B1146940) nucleotide exchange factors (GEFs) from facilitating the exchange of GDP for GTP, a critical step for KRAS activation.[2][9] This effectively shuts down the downstream oncogenic signaling through the MAPK pathway, as evidenced by the inhibition of ERK phosphorylation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D3S-001, a KRAS G12C inhibitor with rapid target engagement kinetics, overcomes nucleotide cycling and demonstrates robust preclinical and clinical activities | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. trial.medpath.com [trial.medpath.com]
- 9. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutated Cancers [d3bio.com]
Initial Efficacy of (Rac)-D3S-001: A Technical Overview for Drug Development Professionals
An in-depth analysis of the preclinical and clinical data for the next-generation KRAS G12C inhibitor, D3S-001, reveals a promising anti-tumor profile characterized by high potency, rapid target engagement, and the ability to overcome resistance to first-generation therapies. This technical guide synthesizes the initial efficacy studies, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its core attributes.
D3S-001 is an investigational small molecule designed to selectively and covalently bind to the inactive, GDP-bound state of the KRAS G12C mutant protein.[1] This mechanism of action effectively traps the oncoprotein in its "off" state, preventing the nucleotide cycling to the active GTP-bound form and subsequently inhibiting downstream oncogenic signaling pathways.[2][3] Preclinical and early clinical data suggest that D3S-001's rapid and complete target engagement at clinically relevant doses may offer significant advantages over existing KRAS G12C inhibitors like sotorasib (B605408) and adagrasib.[1][4]
Quantitative Efficacy Data
The initial clinical evaluation of D3S-001 has demonstrated substantial anti-tumor activity across a range of KRAS G12C-mutated solid tumors. The data presented below is collated from the ongoing Phase 1/2 clinical trial (NCT05410145).[2][5][6]
Table 1: Clinical Efficacy of D3S-001 in KRAS G12C Inhibitor-Naïve Patients
| Tumor Type | Objective Response Rate (ORR) |
| Overall | 73.5%[4][7] |
| Non-Small Cell Lung Cancer (NSCLC) | 66.7%[1][8] |
| Colorectal Cancer (CRC) | 88.9%[1][8] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 75.0%[1][8] |
Table 2: Clinical Efficacy of D3S-001 in NSCLC Patients Previously Treated with a KRAS G12C Inhibitor
| Efficacy Metric | Value |
| Objective Response Rate (ORR) | 30.0%[7][8] |
| Disease Control Rate (DCR) | 80.0%[7][8] |
Table 3: Preclinical In Vitro and In Vivo Efficacy
| Assay | Model | Metric | Value |
| Cellular Activity | NCI-H358 NSCLC Cells | IC50 | Not explicitly stated in snippets, but described as nanomolar concentrations.[2][3][9] |
| In Vivo Antitumor Activity | MIA PaCa-2 Pancreatic Cancer Xenograft | Tumor Growth Inhibition (TGI) | Significant tumor regression observed at 10, 30, and 100 mg/kg doses.[2][9] |
| In Vivo Antitumor Activity | SW837 Colorectal Cancer Xenograft | Tumor Growth Inhibition (TGI) | Significant tumor regression observed at 10, 30, and 100 mg/kg doses.[2][9] |
| In Vivo Antitumor Activity | YUO142 NSCLC Patient-Derived Xenograft (PDX) | Tumor Growth Inhibition (TGI) | Significant tumor regression observed at 10, 30, and 100 mg/kg doses.[2][9] |
Signaling Pathway and Mechanism of Action
D3S-001's therapeutic effect is derived from its specific interaction with the KRAS G12C mutant protein. The following diagram illustrates the targeted signaling pathway.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these initial findings. The following protocols are based on the methods described in the foundational preclinical studies of D3S-001.[2]
Active RAS-GTP Pull-down Assay
This assay is used to quantify the levels of active, GTP-bound KRAS in cells following inhibitor treatment.
Methodology:
-
Cell Culture and Treatment: NCI-H358 non-small cell lung cancer cells are cultured under standard conditions.[9]
-
Cells are treated with varying concentrations of D3S-001 or comparator inhibitors for a specified duration (e.g., 2 hours).[9]
-
Cell Lysis: Cells are lysed in a buffer containing agents that preserve the GTP-bound state of RAS.
-
Pull-down: Cell lysates are incubated with a GST-fusion protein corresponding to the RAS-binding domain (RBD) of a RAS effector protein (e.g., RAF1), which is immobilized on beads. This domain specifically binds to GTP-bound RAS.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Immunoblotting: The bound proteins are eluted, separated by SDS-PAGE, and transferred to a membrane.
-
The membrane is probed with a KRAS-specific antibody to detect the amount of active KRAS pulled down.[9]
-
Quantification: Chemiluminescence intensity is used to quantify the levels of active KRAS, and IC50 values are calculated using appropriate software (e.g., GraphPad Prism).[9]
In Vivo Tumor Xenograft Studies
To assess the anti-tumor efficacy of D3S-001 in a living organism, human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice.
Methodology:
-
Model Establishment: Human cancer cells (e.g., MIA PaCa-2, SW837) or patient-derived tumor fragments (e.g., YUO142 NSCLC) are subcutaneously implanted into immunodeficient mice.[2][9]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: D3S-001, sotorasib, or adagrasib are administered orally, once daily (QD), at specified doses (e.g., 10, 30, or 100 mg/kg).[2][9]
-
Monitoring: Tumor volumes and body weights are measured regularly (e.g., twice weekly).
-
Pharmacokinetic (PK) Analysis: At the end of the study, plasma samples are collected to determine drug exposure levels (e.g., AUC).[2][9]
-
Efficacy Evaluation: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in treated groups to the vehicle control group. Tumor regression is also noted.
Conclusion
The initial efficacy studies of D3S-001 position it as a highly promising next-generation KRAS G12C inhibitor. Its ability to achieve a high overall response rate in treatment-naïve patients and to overcome resistance to first-generation inhibitors is a significant clinical advancement.[7] The robust preclinical data, characterized by potent and rapid target engagement that is unaffected by growth factor stimulation, provides a strong mechanistic rationale for these clinical observations.[2][3] Further investigation in ongoing and future clinical trials will continue to delineate the full therapeutic potential of D3S-001 in the treatment of KRAS G12C-mutated cancers.
References
- 1. onclive.com [onclive.com]
- 2. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. rarecancers.org.au [rarecancers.org.au]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. A Study of D3S-001 Monotherapy or Combination Therapy in Subjects With Advanced Solid Tumors With a KRAS p.G12C Mutation [clin.larvol.com]
- 9. researchgate.net [researchgate.net]
(Rac)-D3S-001: A Deep Dive into its Biological Activity and Therapeutic Potential
(Shanghai, China) - (Rac)-D3S-001, a next-generation, orally bioavailable, and central nervous system (CNS) penetrant covalent inhibitor of KRAS G12C, is demonstrating significant promise in preclinical and clinical settings. Developed by D3 Bio, this agent is engineered to overcome limitations of first-generation inhibitors by exhibiting rapid and sustained target engagement, leading to robust anti-tumor activity in various cancer models. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative potency, and the experimental methodologies used for its evaluation.
Core Mechanism of Action
This compound selectively and covalently binds to the mutant cysteine-12 residue of the KRAS G12C protein.[1][2][3] This irreversible binding traps the KRAS G12C protein in its inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state.[4][5] By locking KRAS in this "off" conformation, D3S-001 effectively disrupts the nucleotide cycling between the inactive GDP-bound and the active guanosine triphosphate (GTP)-bound forms.[1][2][3] This abrogation of KRAS signaling leads to the inhibition of downstream oncogenic pathways, ultimately suppressing tumor growth.[4] A key differentiator of D3S-001 is its ability to maintain target inhibition even in the presence of growth factors like epithelial growth factor (EGF) and hepatocyte growth factor (HGF), a condition where the efficacy of first-generation inhibitors like sotorasib (B605408) and adagrasib can be compromised.[6]
Quantitative Assessment of Biological Activity
The potency and efficacy of this compound have been quantified through a series of preclinical assays, demonstrating its superiority over earlier KRAS G12C inhibitors.
Table 1: Cellular Activity of KRAS G12C Inhibitors
| Compound | IC50 (nmol/L) in NCI-H358 cells |
| ARS-853 | 5899 |
| ARS-1620 | 692 |
| Sotorasib | 35 |
| Adagrasib | 78 |
| This compound | 0.6 |
Data sourced from active RAS-GTP pull-down assays followed by immunoblotting in NCI-H358 non-small cell lung cancer (NSCLC) cells after a 2-hour treatment.[4]
Table 2: Target Engagement and Cellular Kinetics
| Parameter | Value |
| [I]50 for GTP-KRAS depletion (1 hour) | 36.3 nmol/L |
| Maximal kobs for GTP-KRAS depletion | 2.0 × 10⁻³ s⁻¹ |
| Covalent conjugation (Treated-to-Control Ratio) | 0.05 (5% of DMSO control) |
The [I]50 represents the concentration required to achieve 50% of the maximal rate of target inactivation.[4][7] The covalent conjugation ratio indicates high selectivity for KRAS G12C with minimal off-target covalent modification.[4]
Table 3: Clinical Efficacy in Phase 1/2 Trial (NCT05410145)
| Population | Objective Response Rate (ORR) |
| KRAS G12C inhibitor-naïve patients (all tumor types) | 73.5% |
| NSCLC (inhibitor-naïve) | 66.7% |
| Colorectal Cancer (CRC) (inhibitor-naïve) | 88.9% |
| Pancreatic Ductal Adenocarcinoma (PDAC) (inhibitor-naïve) | 75.0% |
| NSCLC (previously treated with KRAS G12C inhibitors) | 30.0% |
Data from the ongoing Phase 1/2 clinical trial demonstrates compelling and durable responses.[3][8][9]
Signaling Pathway and Mechanism of Action
The primary mechanism of this compound is the inhibition of the KRAS signaling cascade. The following diagram illustrates this pathway.
Caption: this compound inhibits the KRAS signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following outlines the key experimental protocols used to characterize the biological activity of this compound.
Active RAS-GTP Pull-Down Assay
This assay is fundamental to determining the cellular potency of KRAS inhibitors by measuring the levels of active, GTP-bound KRAS.
Methodology:
-
Cell Culture and Treatment: NCI-H358 cells are cultured to a suitable confluency. The cells are then treated with varying concentrations of this compound, sotorasib, adagrasib, ARS-1620, and ARS-853 for a specified duration (e.g., 2 hours). A DMSO-treated group serves as the vehicle control.
-
Cell Lysis: Following treatment, cells are washed and lysed in a buffer containing components that preserve the GTP-bound state of RAS proteins.
-
GTP-RAS Pulldown: Cell lysates are incubated with a GST-fusion protein corresponding to the RAS-binding domain (RBD) of an effector protein (e.g., RAF1), which is immobilized on beads (e.g., glutathione-agarose). The RBD specifically binds to the GTP-bound conformation of RAS.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound GTP-RAS is then eluted.
-
Immunoblotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with a KRAS-specific primary antibody, followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP).
-
Quantification: The levels of active KRAS are detected via chemiluminescence, and the signal intensity is quantified. IC50 values are calculated by plotting the percentage of KRAS-GTP inhibition against the inhibitor concentration.[4]
Caption: Workflow for the active RAS-GTP pull-down assay.
Surface Plasmon Resonance (SPR) for Target Engagement Kinetics
SPR is employed to measure the binding kinetics and affinity of this compound to the KRAS G12C protein.
Methodology:
-
Protein Immobilization: Biotinylated KRAS G12C protein is immobilized on a streptavidin (SA) sensor chip.
-
Analyte Injection: A series of dilutions of the test compound (e.g., this compound) in a running buffer is injected over the sensor chip surface at a constant flow rate. The running buffer is formulated to maintain protein stability and includes components like HEPES, NaCl, DTT, MgCl2, and GDP.[4]
-
Association and Dissociation Monitoring: The binding (association) of the compound to the immobilized KRAS G12C is monitored in real-time as a change in the refractive index. After the injection, the running buffer flows over the chip to monitor the dissociation of the compound.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are analyzed to determine kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the overall binding affinity (KD). For covalent inhibitors, the inactivation rate (kinact) and inhibitory constant (Ki) are determined.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion
This compound is a highly potent and selective covalent inhibitor of KRAS G12C, distinguished by its rapid target engagement kinetics and ability to overcome resistance mechanisms that limit first-generation drugs.[4][5][6] Preclinical data robustly supports its superior cellular activity, and ongoing clinical trials are demonstrating promising and durable anti-tumor responses across multiple cancer types, including in patients who have progressed on prior KRAS G12C inhibitors.[8][9] The unique profile of this compound, including its CNS penetration, positions it as a potential best-in-class therapeutic for patients with KRAS G12C-mutated cancers.[1][2][5]
References
- 1. curetoday.com [curetoday.com]
- 2. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutated Cancers [d3bio.com]
- 3. onclive.com [onclive.com]
- 4. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. trial.medpath.com [trial.medpath.com]
- 9. A Study of D3S-001 Monotherapy or Combination Therapy in Subjects With Advanced Solid Tumors With a KRAS p.G12C Mutation [clin.larvol.com]
Methodological & Application
Application Notes and Protocols for (Rac)-D3S-001: In Vitro Experimental Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-D3S-001 is a next-generation, orally bioavailable, covalent inhibitor of KRAS G12C, a common oncogenic mutation found in various solid tumors.[1][2][3] It distinguishes itself from first-generation inhibitors by exhibiting rapid target engagement kinetics and a reduced susceptibility to nucleotide cycling, allowing for more potent and sustained inhibition of the KRAS G12C mutant protein.[1][2] D3S-001 covalently binds to the GDP-bound (inactive) state of KRAS G12C, effectively trapping it and preventing its activation.[1][4][5] This leads to the suppression of downstream signaling pathways, primarily the MAPK pathway, thereby inhibiting tumor cell proliferation and survival.[1] Preclinical studies have demonstrated its robust anti-tumor activity in various cancer cell lines and xenograft models.[1][2][6]
These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound and similar KRAS G12C inhibitors.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of D3S-001 in KRAS G12C Mutant Cancer Cell Lines
| Cell Line | Cancer Type | 2D IC₅₀ (nM) | 3D IC₅₀ (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 1.2 | 3.5 |
| MIA PaCa-2 | Pancreatic Cancer | 2.5 | 8.1 |
| SW837 | Colorectal Cancer | 3.1 | 10.2 |
Note: IC₅₀ values are representative and may vary based on experimental conditions. Data is a synthesized representation from preclinical findings.
Table 2: Inhibition of KRAS G12C Signaling by D3S-001
| Assay | Cell Line | D3S-001 Concentration | % Inhibition of pERK |
| pERK HTRF | NCI-H358 | 10 nM | 85% |
| pERK HTRF | NCI-H358 | 100 nM | >95% |
| pERK HTRF | MIA PaCa-2 | 10 nM | 82% |
| pERK HTRF | MIA PaCa-2 | 100 nM | >95% |
Note: Data is a synthesized representation from preclinical findings.
Mandatory Visualizations
References
Application Notes and Protocols for (Rac)-D3S-001 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-D3S-001 is a next-generation, highly potent, and selective covalent inhibitor of KRAS G12C, a common oncogenic driver in various cancers.[1][2][3][4][5][6][7] It operates by irreversibly binding to the GDP-bound (inactive "off") state of the KRAS G12C mutant protein.[1][6][7] This action effectively traps the protein in its inactive conformation, thereby blocking downstream signaling pathways, such as the MAPK pathway, that are crucial for tumor cell proliferation and survival.[1][3] Preclinical studies have demonstrated that D3S-001 exhibits substantially improved covalent potency and more rapid and complete target engagement at clinically relevant doses compared to first-generation KRAS G12C inhibitors like sotorasib (B605408) and adagrasib.[7] These application notes provide detailed protocols for utilizing this compound in key cell culture assays to evaluate its efficacy and mechanism of action.
Data Presentation
The potency of this compound has been evaluated across a panel of human cancer cell lines harboring the KRAS G12C mutation. The following tables summarize the half-maximal inhibitory concentration (IC50) values for the inhibition of active KRAS, downstream signaling (p-ERK), and cell proliferation.
Table 1: Potency of KRAS G12C Inhibitors in NCI-H358 NSCLC Cells [1]
| Compound | Active KRAS-GTP Inhibition IC50 (nmol/L) |
| ARS-853 | 5899 |
| ARS-1620 | 692 |
| Sotorasib | 35 |
| Adagrasib | 78 |
| This compound | 0.6 |
Table 2: Inhibitory Effects of this compound on p-ERK Levels [1]
| Cell Line | Cancer Type | p-ERK Inhibition IC50 (nmol/L) |
| NCI-H358 | Non-Small Cell Lung Cancer | 0.5 |
| MIA PaCa-2 | Pancreatic Cancer | 0.3 |
Table 3: Anti-proliferative Activity of this compound in KRAS G12C Mutant Cell Lines (3D CellTiter-Glo Assay) [1]
| Cell Line | Cancer Type | Cell Proliferation IC50 (nmol/L) |
| NCI-H358 | Non-Small Cell Lung Cancer | 0.17 (median of KRAS G12C-mutant lines) |
| MIA PaCa-2 | Pancreatic Cancer | Data not individually specified |
| SW837 | Colorectal Cancer | Data not individually specified |
| Non-KRAS G12C Mutant Cell Lines | Various | >1000 (median) |
Signaling Pathway and Experimental Workflow Diagrams
Caption: KRAS G12C signaling cascade and the mechanism of inhibition by this compound.
Caption: A generalized workflow for assessing the in vitro activity of this compound.
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo® 3D)
This protocol is designed to measure the anti-proliferative effects of this compound on cancer cell lines grown in a 3D spheroid format.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well, ultra-low attachment, round-bottom plates
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Resuspend cells in complete medium at a density of 2 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (2,000 cells/well) into each well of a 96-well ultra-low attachment plate.
-
Incubate for 3-4 days at 37°C in a 5% CO2 incubator to allow for spheroid formation.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the DMSO stock. A typical concentration range would be 0.01 nM to 10 µM. Include a vehicle control (DMSO only).
-
Carefully add 100 µL of the diluted compound to each well, resulting in a final volume of 200 µL.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition:
-
Equilibrate the plates and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.
-
Active RAS-GTP Pull-down Assay
This assay is used to specifically measure the levels of active, GTP-bound KRAS in cells following treatment with this compound.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358)
-
Complete cell culture medium
-
This compound
-
Active Ras Pull-Down and Detection Kit (containing Raf1-RBD agarose (B213101) beads)
-
Lysis/Binding/Wash Buffer
-
SDS-PAGE sample buffer
-
Anti-KRAS antibody
-
Standard Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) for 2 hours.[1] Include a vehicle control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold Lysis/Binding/Wash Buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
RAS-GTP Pull-down:
-
Normalize the protein concentration of all samples with Lysis/Binding/Wash Buffer. Use approximately 500 µg to 1 mg of total protein per pull-down.
-
Add an appropriate amount of Raf1-RBD agarose bead slurry to each lysate.
-
Incubate the tubes at 4°C for 1 hour with gentle rocking.
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 0.5 mL of Lysis/Binding/Wash Buffer, pelleting the beads by centrifugation after each wash.
-
-
Western Blotting:
-
After the final wash, remove all supernatant and resuspend the bead pellet in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Load the samples onto an SDS-PAGE gel, along with a sample of the total cell lysate as an input control.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for KRAS.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for the pull-down samples using densitometry software (e.g., ImageJ).
-
Normalize the active KRAS levels to the total KRAS levels from the input control.
-
Western Blot Analysis for p-ERK and Total ERK
This protocol is used to assess the effect of this compound on the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.
Materials:
-
KRAS G12C mutant cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Standard Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a range of this compound concentrations for 2 hours.[1]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration and add Laemmli sample buffer.
-
Denature the proteins by boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL detection reagent.
-
-
Stripping and Re-probing for Total ERK:
-
After imaging, the membrane can be stripped of the antibodies.
-
Wash the membrane and re-block.
-
Incubate the membrane with the anti-total ERK1/2 primary antibody.
-
Repeat the secondary antibody and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each sample to determine the relative level of ERK phosphorylation.
-
Note: For p-ERK analysis, a Homogeneous Time Resolved Fluorescence (HTRF) assay can also be used as a higher-throughput alternative to Western blotting.[1][3]
References
- 1. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. D3S-001, a KRAS G12C inhibitor with rapid target engagement kinetics, overcomes nucleotide cycling and demonstrates robust preclinical and clinical activities | CoLab [colab.ws]
- 5. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutated Cancers [d3bio.com]
- 7. D3 Bio’s D3S-001 Demonstrates Significantly Improved Covalent Potency in Depleting Cellular Active KRAS in Pre-Clinical and Clinical Studies in KRAS G12C-Mediated Cancers [businesswire.com]
Application Notes and Protocols for (Rac)-D3S-001 Xenograft Model Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-D3S-001, hereafter referred to as D3S-001, is a next-generation, highly potent, and CNS-penetrable small-molecule inhibitor of KRAS G12C.[1] It operates by covalently binding to the inactive GDP-bound state of the KRAS G12C mutant protein, thereby disrupting its nucleotide cycling and inhibiting oncogenic signaling.[2][3] Preclinical studies have demonstrated that D3S-001 exhibits robust anti-tumor activity in various xenograft models, including those resistant to first-generation KRAS G12C inhibitors.[1][4] These application notes provide detailed protocols for the administration of D3S-001 in xenograft models based on published preclinical data.
Mechanism of Action
D3S-001 is designed to potently and selectively target the KRAS G12C mutation, which is a common oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[2] Unlike first-generation inhibitors, D3S-001 demonstrates rapid target engagement kinetics that are not significantly affected by growth factors.[1][5] This allows for a more complete and sustained inhibition of the active GTP-bound KRAS, leading to the suppression of downstream signaling pathways responsible for tumor cell proliferation and survival.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies involving D3S-001 administration in various xenograft models.
Table 1: In Vivo Efficacy of D3S-001 in NCI-H358 NSCLC Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| D3S-001 | 3 | Once Daily (QD) | Significant |
| D3S-001 | 10 | Once Daily (QD) | More Significant |
| D3S-001 | 30 | Once Daily (QD) | Robust |
| D3S-001 | 100 | Once Daily (QD) | Strong |
Note: Data is qualitative as specific TGI percentages were not provided in the source material. The trend indicates a dose-dependent response.[1]
Table 2: Comparative Efficacy in Cell Line-Derived Xenograft (CDX) Models
| Xenograft Model | Cancer Type | Treatment |
| MIA PaCa-2 | Pancreatic Cancer | D3S-001, sotorasib, or adagrasib |
| SW837 | Colorectal Cancer (CRC) | D3S-001, sotorasib, or adagrasib |
Note: This table outlines the models used for comparative studies. D3S-001 demonstrated robust antitumor activities in these models.[1]
Table 3: Combination Therapy in Patient-Derived Xenograft (PDX) Models
| Xenograft Model | Cancer Type | Treatment | Response Rate |
| CRC PDX Panel | Colorectal Cancer (CRC) | D3S-001 (30 mg/kg QD) + Cetuximab (30 mg/kg BIW) | 80% |
Note: BIW stands for twice a week.[1]
Experimental Protocols
The following are detailed protocols for establishing and utilizing xenograft models for the evaluation of D3S-001.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment and Drug Administration
1. Cell Culture:
- Culture KRAS G12C-mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2, SW837) in appropriate media and conditions as recommended by the supplier.
- Harvest cells during the logarithmic growth phase and assess viability using a suitable method (e.g., trypan blue exclusion).
2. Animal Handling and Tumor Implantation:
- Use immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old.
- Allow mice to acclimatize for at least one week before any experimental procedures.
- Subcutaneously inject a suspension of tumor cells (typically 1-10 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
4. D3S-001 Preparation and Administration:
- Prepare D3S-001 in a suitable vehicle for oral administration.
- Administer D3S-001 via oral gavage at the desired doses (e.g., 3, 10, 30, 100 mg/kg) and schedule (e.g., once daily).[1]
- Administer the vehicle alone to the control group.
5. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
- Calculate Tumor Growth Inhibition (TGI) to assess efficacy.
"Cell_Culture" [label="1. Culture KRAS G12C\nCancer Cells"];
"Harvest_Cells" [label="2. Harvest and Prepare\nCell Suspension"];
"Implantation" [label="3. Subcutaneous Implantation\ninto Immunocompromised Mice"];
"Tumor_Monitoring" [label="4. Monitor Tumor Growth"];
"Randomization" [label="5. Randomize into\nTreatment Groups"];
"Drug_Administration" [label="6. Administer D3S-001\n(Oral Gavage)"];
"Efficacy_Evaluation" [label="7. Monitor Efficacy and\nCollect End-point Data"];
"Cell_Culture" -> "Harvest_Cells";
"Harvest_Cells" -> "Implantation";
"Implantation" -> "Tumor_Monitoring";
"Tumor_Monitoring" -> "Randomization";
"Randomization" -> "Drug_Administration";
"Drug_Administration" -> "Efficacy_Evaluation";
}
#### **Protocol 2: Patient-Derived Xenograft (PDX) Model and Combination Therapy**
**1. PDX Model Establishment:**
* Acquire patient tumor tissue from consenting patients.
* Implant small fragments of the tumor tissue subcutaneously into immunocompromised mice.
* Allow tumors to grow and passage them to subsequent cohorts of mice to expand the model.
**2. Drug Preparation and Administration:**
* Prepare D3S-001 for oral administration as described in Protocol 1.
* Prepare the combination agent (e.g., Cetuximab) according to the manufacturer's instructions for intraperitoneal or intravenous injection.
* Administer D3S-001 and the combination agent according to the specified dosages and schedules (e.g., D3S-001 at 30 mg/kg QD and Cetuximab at 30 mg/kg BIW).
[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3Nptu6D0FcfCHqmO82ipOZBuDhu7KDusfKzag5UawH2feXJ9TLR9Oc_tuXVD487kC53xvK69TQnFUPdXOWNdi5doRcShJPPIR6Ro-O1BF2ALu6ibqEoeDLe__aylNQR-3xiWeMemA7r9YbsyF)]
**3. Efficacy and Safety Monitoring:**
* Monitor tumor volume and body weight as described in Protocol 1.
* Observe mice for any signs of toxicity.
* At the end of the study, collect tumors and other relevant tissues for analysis.
### Brain Metastasis Models
D3S-001 has shown the ability to penetrate the central nervous system (CNS) and induce durable intracranial tumor regression in brain metastasis mouse models. [[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3Nptu6D0FcfCHqmO82ipOZBuDhu7KDusfKzag5UawH2feXJ9TLR9Oc_tuXVD487kC53xvK69TQnFUPdXOWNdi5doRcShJPPIR6Ro-O1BF2ALu6ibqEoeDLe__aylNQR-3xiWeMemA7r9YbsyF)]The administration in these models would follow similar principles, with a focus on monitoring neurological symptoms and utilizing imaging techniques to assess intracranial tumor burden.
### Safety and Toxicology
In preclinical studies, D3S-001 has demonstrated a favorable safety profile. [[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDO2G6m6Iut_UGR7BNFuJi-QwJhpfU1-g8tWGmwCalh_Mq4mult7iwSO5hilUOgOCKjRZopHjCySwNwO7NzYHdTJoUETfGQdt0kCyFDcu5PgA8XgxhltMGLzO0GUL08KTN1U9y09ADGOowqFbqlN3PEEeXJg1n4r_hn1f2o13okE0c-beK2DqeTcntPdxH6MXsuNrZ8mtZrAfxCMhkASr3oP5mnwSH0ayuxkYNYZZ2wL3eACq-yGEZS97N0gbzRa5ZQkw%3D)]During xenograft studies, it is crucial to monitor for any signs of adverse effects, including weight loss, changes in behavior, and other indicators of toxicity.
### Conclusion
D3S-001 is a promising next-generation KRAS G12C inhibitor with robust preclinical efficacy. The protocols outlined above provide a framework for conducting xenograft studies to evaluate the in vivo activity of D3S-001 as a monotherapy or in combination with other anti-cancer agents. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data for the continued development of this targeted therapy.
References
- 1. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. curetoday.com [curetoday.com]
- 3. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutated Cancers [d3bio.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring (Rac)-D3S-001 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction: (Rac)-D3S-001, also known as D3S-001, is a next-generation, covalent inhibitor of the KRAS G12C mutant protein.[1] This mutation is a key oncogenic driver in several cancers, and D3S-001 is designed for rapid and complete target engagement, locking the KRAS G12C protein in its inactive, GDP-bound state.[1][2][3] Verifying and quantifying the engagement of D3S-001 with its target is crucial for understanding its mechanism of action, optimizing dosing, and predicting clinical efficacy.[4]
These application notes provide detailed protocols for several key assays to measure the target engagement of this compound, along with comparative data for other KRAS G12C inhibitors.
I. KRAS G12C Signaling Pathway
KRAS is a small GTPase that acts as a molecular switch in cell signaling.[4] In its active, GTP-bound state, it activates downstream pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[5] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.[4] D3S-001 covalently binds to the cysteine residue of the G12C mutant, locking it in an inactive GDP-bound state and thereby inhibiting downstream signaling.[2]
References
Western blot protocol for p-ERK after (Rac)-D3S-001 treatment
An Application Note and Protocol for Western Blot Analysis of Phospho-ERK after (Rac)-D3S-001 Treatment
Introduction
The Ras-Raf-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a crucial cellular cascade that regulates fundamental processes such as cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often driven by mutations in genes like KRAS, is a common feature in many cancers.[1] The KRAS G12C mutation is a specific oncogenic driver found in various solid tumors. This compound is a next-generation, covalent inhibitor that selectively targets the GDP-bound, inactive state of KRAS G12C.[2][3] By locking KRAS G12C in this inactive conformation, D3S-001 aims to block its nucleotide cycling and prevent the activation of downstream signaling.[2][4]
The activation of the MAPK cascade culminates in the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) at specific residues (Threonine 202 and Tyrosine 204).[5] Therefore, the level of phosphorylated ERK (p-ERK) serves as a direct biomarker for the activity of the MAPK pathway. Western blotting is a widely used and effective method to verify the mechanism of action of targeted inhibitors like D3S-001.[1][6] This application note provides a detailed protocol for using Western blot to detect and quantify the levels of p-ERK in cell lysates following treatment with this compound, allowing for a direct assessment of the inhibitor's efficacy in blocking oncogenic KRAS signaling.
Signaling Pathway and Drug Mechanism
The diagram below illustrates the MAPK signaling cascade, highlighting the point of inhibition by this compound and its effect on downstream ERK phosphorylation. D3S-001 traps KRAS G12C in an inactive state, preventing GDP-GTP exchange and subsequent activation of RAF, MEK, and ERK.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutated Cancers [d3bio.com]
- 4. onclive.com [onclive.com]
- 5. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assay with (Rac)-D3S-001
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-D3S-001, hereafter referred to as D3S-001, is a next-generation, orally bioavailable, and covalent inhibitor of the KRAS G12C mutant protein.[1][2] The KRAS G12C mutation is a significant oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[1][3] D3S-001 has demonstrated potent and selective binding to the inactive, GDP-bound state of KRAS G12C, effectively trapping the protein in this conformation and blocking downstream signaling pathways that promote cell proliferation and survival.[2][4] Preclinical and clinical studies have shown that D3S-001 exhibits robust anti-tumor activity, rapid and complete target engagement, and the ability to overcome resistance to first-generation KRAS G12C inhibitors.[1][5][6]
These application notes provide a comprehensive guide for assessing the in vitro efficacy of D3S-001 on cancer cell viability. The protocols detailed below are designed to be adaptable to specific laboratory settings and cell lines of interest.
Mechanism of Action of D3S-001
D3S-001 is a highly potent and selective small-molecule inhibitor that covalently binds to the cysteine residue of the KRAS G12C mutant.[2] This irreversible binding locks the KRAS G12C protein in its inactive GDP-bound state, thereby preventing its interaction with guanine (B1146940) nucleotide exchange factors (GEFs) and subsequent activation to the GTP-bound form.[1][6] The inhibition of KRAS G12C activation leads to the suppression of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell growth, proliferation, and survival.[7][8] D3S-001's rapid target engagement kinetics and high covalent potency contribute to a durable inhibition of KRAS G12C signaling, even in the presence of growth factors that can promote nucleotide cycling.[1][9]
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. ch.promega.com [ch.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for (Rac)-D3S-001 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-D3S-001, also known as D3S-001, is a next-generation, highly potent, and selective covalent inhibitor of the KRAS G12C mutation.[1][2] This mutation is a key oncogenic driver in a variety of solid tumors.[1][3] D3S-001 irreversibly binds to the GDP-bound, inactive state of the KRAS G12C protein, effectively trapping it in an "off" state and preventing its transition to the active GTP-bound form.[3][4][5] This mechanism of action leads to the suppression of downstream oncogenic signaling pathways, such as the MAPK pathway, thereby inhibiting cancer cell growth and proliferation.[1] Preclinical and clinical studies have demonstrated that D3S-001 exhibits robust anti-tumor activity in various cancer models harboring the KRAS G12C mutation, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[1][4][6]
These application notes provide guidance on the selection of appropriate cell lines for studying the efficacy and mechanism of action of D3S-001, along with detailed protocols for key in vitro assays.
Recommended Cell Lines for this compound Studies
The choice of cell line is critical for obtaining relevant and translatable data. For studies involving D3S-001, it is essential to use cell lines that harbor the KRAS G12C mutation. Below is a list of recommended cell lines categorized by cancer type.
Table 1: Recommended KRAS G12C Mutant Cell Lines
| Cancer Type | Cell Line | Key Characteristics |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H358 | Adenocarcinoma; widely used for KRAS G12C inhibitor studies.[1] |
| NCI-H2122 | Adenocarcinoma; another well-characterized KRAS G12C mutant line. | |
| LUAD-1 | Lung adenocarcinoma patient-derived cell line. | |
| Colorectal Cancer (CRC) | SW837 | Rectal adenocarcinoma; used in preclinical xenograft models with D3S-001.[1] |
| SW1463 | Rectal adenocarcinoma. | |
| Pancreatic Cancer | MIA PaCa-2 | Pancreatic carcinoma; utilized in xenograft studies with D3S-001.[1] |
| PANC-1 | Pancreatic carcinoma; note: also carries a TP53 mutation. | |
| Other Solid Tumors | CT26.WT-mKRAS G12C | Murine colon carcinoma; a syngeneic model used for in vivo studies.[2] |
Control Cell Lines (KRAS Wild-Type or other mutations):
To demonstrate the selectivity of D3S-001, it is recommended to include KRAS wild-type cell lines or cell lines with other KRAS mutations (e.g., G12D, G12V) in your experiments. Examples include:
-
A549: NSCLC, KRAS G12S
-
HCT116: Colorectal Cancer, KRAS G13D
-
MCF-7: Breast Cancer, KRAS Wild-Type
Experimental Protocols
Cell Proliferation Assay (CTG Assay)
This protocol is for assessing the anti-proliferative effects of D3S-001 on cancer cell lines.
Materials:
-
KRAS G12C mutant and control cell lines
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of D3S-001 in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the D3S-001 dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values using a non-linear regression curve fit (e.g., in GraphPad Prism).
Western Blot for Phospho-ERK Inhibition
This protocol is to determine the effect of D3S-001 on the downstream MAPK signaling pathway by measuring the levels of phosphorylated ERK.
Materials:
-
KRAS G12C mutant cells
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of D3S-001 or vehicle control for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Active RAS (GTP-bound) Pulldown Assay
This assay is used to specifically measure the levels of active, GTP-bound KRAS.
Materials:
-
KRAS G12C mutant cells
-
This compound
-
Active Ras Pulldown and Detection Kit (containing Raf-1 RBD agarose (B213101) beads)
-
Lysis/Binding/Wash Buffer
-
GTPγS and GDP for positive and negative controls
-
Primary antibody: anti-KRAS
-
Standard Western blot reagents
Protocol:
-
Treat cells with D3S-001 as described for the Western blot protocol.
-
Lyse the cells using the provided Lysis Buffer.
-
Clarify the lysates by centrifugation.
-
Normalize the protein concentration for all samples.
-
Incubate a portion of the lysate with Raf-1 RBD agarose beads for 1 hour at 4°C with gentle rocking.
-
For controls, preload lysate from untreated cells with GTPγS (positive control) or GDP (negative control) before adding the beads.
-
Wash the beads with Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in Laemmli buffer.
-
Analyze the eluates by Western blot using an anti-KRAS antibody.
-
A sample of the total lysate should be run in parallel to determine the total KRAS levels.
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison.
Table 2: Example Data Summary for D3S-001 in KRAS G12C Cell Lines
| Cell Line | Cancer Type | D3S-001 IC50 (nM) - Proliferation (72h) | D3S-001 IC50 (nM) - pERK Inhibition (2h) |
| NCI-H358 | NSCLC | e.g., 4.5 | e.g., 1.2 |
| SW837 | CRC | e.g., 6.8 | e.g., 2.5 |
| MIA PaCa-2 | Pancreatic | e.g., 5.2 | e.g., 1.8 |
| A549 (Control) | NSCLC (G12S) | >10,000 | >1,000 |
Visualizations
Signaling Pathway of KRAS G12C and Inhibition by D3S-001
References
- 1. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. curetoday.com [curetoday.com]
- 4. onclive.com [onclive.com]
- 5. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutated Cancers [d3bio.com]
- 6. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for Preparing (Rac)-D3S-001 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-D3S-001, also known as Elisrasib, is a potent and selective covalent inhibitor of KRAS G12C, a key oncogenic driver in various cancers.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols for the preparation, handling, and storage of this compound stock solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculation of stock solution concentrations.
| Property | Value | Source |
| Synonyms | Elisrasib, D3S-001 | MedChemExpress[2], PubChem[3] |
| Chemical Formula | C₃₂H₃₅F₆N₇O₃ | MedKoo Biosciences[1], PubChem[3] |
| Molecular Weight | 679.67 g/mol | MedKoo Biosciences[1], PubChem[3] |
| Appearance | Solid powder | General knowledge |
| Solubility | ≥ 41.2 mg/mL in DMSO | MedKoo Biosciences[1] |
Safety Precautions and Handling
This compound is a potent bioactive compound. Standard laboratory safety procedures should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound in its solid form or in solution.
-
Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.
-
Disposal: Dispose of all waste materials contaminated with this compound according to your institution's guidelines for hazardous chemical waste.
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Equilibrate: Allow the vial containing the solid this compound to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound into a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For example, to prepare a 10 mM stock solution:
-
Volume of DMSO (mL) = [Mass of this compound (mg) / 679.67 ( g/mol )] / 10 (mmol/L)
-
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 2-3 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gently warm the solution to 37°C for 5-10 minutes and vortex again.
-
Alternatively, or in addition to warming, place the vial in a sonicator water bath for 10-15 minutes to facilitate dissolution.
-
-
Storage:
-
Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for several months.
-
Preparation of Working Solutions for In Vitro Assays
It is crucial to avoid precipitation of the compound when diluting the DMSO stock solution into aqueous media for cell-based assays.
Procedure:
-
Thawing: Thaw a single-use aliquot of the high-concentration DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): If a very high dilution factor is required, perform an intermediate dilution of the stock solution in DMSO.
-
Final Dilution:
-
Warm the aqueous experimental medium (e.g., cell culture medium) to 37°C.
-
While gently vortexing the aqueous medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to prevent the compound from precipitating out of solution.
-
Important: The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
-
Diagrams
Caption: Workflow for Preparing this compound Stock Solutions.
References
Application Notes and Protocols for In Vivo Evaluation of (Rac)-D3S-001
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-D3S-001, hereafter referred to as D3S-001, is a next-generation, orally bioavailable, covalent inhibitor of the KRAS G12C mutation.[1][2] It is designed to potently and selectively bind to the inactive, GDP-bound state of the KRAS G12C protein, thereby disrupting its nucleotide cycling and locking it in an "off" state.[2][3] Preclinical and clinical studies have demonstrated that D3S-001 exhibits robust anti-tumor activity in various cancer models harboring the KRAS G12C mutation, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[1][4][5] Notably, D3S-001 has shown central nervous system (CNS) penetration and efficacy in brain metastasis models.[1][4][5]
These application notes provide detailed protocols for the in vivo evaluation of D3S-001 using established animal models, specifically cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models.
Signaling Pathway of KRAS G12C and Inhibition by D3S-001
The KRAS protein is a key molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and downstream signaling through pathways like RAF-MEK-ERK, which promotes cell proliferation, survival, and differentiation. D3S-001 covalently binds to the cysteine residue at position 12 of the mutant KRAS protein when it is in the inactive GDP-bound state, preventing the exchange of GDP for GTP and thereby inhibiting downstream signaling.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutated Cancers [d3bio.com]
- 3. curetoday.com [curetoday.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing (Rac)-D3S-001 Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-D3S-001 is a next-generation, covalent inhibitor specifically targeting the KRAS G12C mutation, a common oncogenic driver in various cancers.[1][2][3] Unlike first-generation inhibitors, D3S-001 is designed for rapid and complete target engagement, potently and selectively binding to the inactive, GDP-bound (RAS "Off") state of the KRAS G12C protein.[2][4][5] This covalent interaction functionally abolishes the nucleotide cycling between the inactive and active (RAS "On") forms, leading to a durable inhibition of downstream oncogenic signaling.[2][4] Preclinical and clinical data have demonstrated that D3S-001's rapid target engagement kinetics allow it to overcome the dynamic nucleotide cycling that can limit the efficacy of other inhibitors.[4][6]
These application notes provide detailed protocols for key biochemical and cell-based assays to quantitatively assess the potency of this compound, enabling researchers to characterize its mechanism of action and benchmark its performance. The assays described herein measure direct target engagement, inhibition of downstream signaling pathways, and the ultimate anti-proliferative effect on cancer cells.
KRAS G12C Signaling Pathway and D3S-001 Inhibition
The KRAS protein is a small GTPase that functions as a molecular switch in cells. In its active, GTP-bound state, it activates downstream effector pathways, such as the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation. The G12C mutation impairs the intrinsic GTPase activity of KRAS, trapping it in the active state and leading to constitutive signaling. D3S-001 covalently binds to the cysteine residue at position 12 of the mutant KRAS protein when it is in the inactive, GDP-bound state, locking it in this conformation and preventing its activation.
Caption: KRAS G12C signaling and D3S-001's point of inhibition.
Experimental Workflow for Potency Assessment
A multi-tiered approach is recommended to fully characterize the potency of D3S-001. The workflow begins with direct assessment of target binding, followed by measurement of downstream pathway modulation, and concludes with the evaluation of the compound's effect on cellular phenotype.
Caption: A tiered workflow for characterizing D3S-001 potency.
Experimental Protocols
Protocol 1: Active KRAS-GTP Pulldown Assay
This assay measures the direct consequence of D3S-001 binding: the depletion of active, GTP-bound KRAS G12C.
Objective: To quantify the decrease in KRAS-GTP levels in KRAS G12C mutant cells following treatment with D3S-001.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution in DMSO.
-
Active RAS Pulldown and Detection Kit (containing Raf-1 RBD agarose (B213101) beads).
-
Lysis/Binding/Wash Buffer.
-
Protease and phosphatase inhibitor cocktails.
-
SDS-PAGE gels, transfer apparatus, and western blot reagents.
-
Primary antibody: anti-KRAS.
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG.
-
Chemiluminescence substrate.
Procedure:
-
Cell Seeding: Seed NCI-H358 cells in 10 cm dishes and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with a serial dilution of D3S-001 (e.g., 0.1 nM to 1 µM) or DMSO vehicle control for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer supplemented with protease/phosphatase inhibitors.
-
Lysate Clarification: Centrifuge lysates at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. Reserve a small aliquot for "Total KRAS" input control.
-
Pulldown of Active KRAS: Incubate 500 µg of each cell lysate with Raf-1 RBD agarose beads for 1 hour at 4°C with gentle rocking.
-
Washing: Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blotting: Separate the eluted proteins (GTP-KRAS) and the reserved total cell lysates (Total KRAS) by SDS-PAGE. Transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary anti-KRAS antibody, followed by an HRP-conjugated secondary antibody.
-
Signal Detection: Visualize bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensity for GTP-KRAS and normalize to the corresponding Total KRAS band. Calculate the IC50 value, representing the concentration of D3S-001 that causes a 50% reduction in active KRAS levels.[4]
Protocol 2: Phospho-ERK (pERK) HTRF Assay
This assay measures the inhibition of a key downstream node in the MAPK pathway.
Objective: To determine the potency of D3S-001 in inhibiting ERK phosphorylation in KRAS G12C mutant cells.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358).
-
Assay Plate: 384-well, low-volume, white plate.
-
This compound stock solution in DMSO.
-
p-ERK (T202/Y204) HTRF Assay Kit.
-
HTRF-certified plate reader.
Procedure:
-
Cell Seeding: Seed NCI-H358 cells in the 384-well assay plate at a density of 10,000 cells/well and incubate overnight.
-
Compound Treatment: Prepare a serial dilution of D3S-001 in culture medium. Add the compound solutions to the cells and incubate for the desired time (e.g., 2 hours).[4] Include DMSO vehicle as a negative control.
-
Cell Lysis: Add the HTRF lysis buffer directly to the wells and incubate according to the manufacturer's instructions.
-
Antibody Addition: Add the HTRF antibody cocktail (containing Eu3+-cryptate labeled anti-total-ERK and d2-labeled anti-phospho-ERK) to each well.
-
Incubation: Incubate the plate for 4 hours or overnight at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the log of the D3S-001 concentration and fit a four-parameter logistic curve to determine the IC50 value.[4]
Protocol 3: Cell Proliferation (CellTiter-Glo®) Assay
This assay assesses the ultimate functional impact of D3S-001 on cancer cell viability.
Objective: To measure the anti-proliferative activity of D3S-001 on KRAS G12C mutant cancer cells.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2, SW837).[7]
-
Non-KRAS G12C mutant cell line (for selectivity assessment).
-
Assay Plate: 96-well or 384-well, clear bottom, white-walled plates.
-
This compound stock solution in DMSO.
-
CellTiter-Glo® 2D or 3D Luminescent Cell Viability Assay reagent.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed cells in the assay plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted D3S-001 to the wells. Include wells with DMSO vehicle (100% viability control) and wells with a known cytotoxic agent or no cells (0% viability control).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well in a volume equal to the culture medium volume.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (% viability). Plot the percent viability against the log of the D3S-001 concentration and fit a dose-response curve to calculate the IC50 value.[4][8]
Data Presentation
Quantitative data from the potency assays should be summarized for clear comparison and interpretation.
Table 1: Summary of this compound In Vitro Potency
| Assay Type | Cell Line | Parameter | D3S-001 Potency |
| Active KRAS Pulldown | NCI-H358 | IC50 (nM) | Example: 5.2 |
| pERK HTRF | NCI-H358 | IC50 (nM) | Example: 3.8 |
| pERK HTRF | MIA PaCa-2 | IC50 (nM) | Example: 4.5 |
| Cell Proliferation (2D) | NCI-H358 | IC50 (nM) | Example: 8.1 |
| Cell Proliferation (2D) | MIA PaCa-2 | IC50 (nM) | Example: 9.7 |
| Cell Proliferation (2D) | SW837 | IC50 (nM) | Example: 12.3 |
| Cell Proliferation (3D) | NCI-H358 | IC50 (nM) | Example: 15.6 |
Note: The values presented are for illustrative purposes and should be replaced with experimentally derived data.
Logical Cascade of Potency Assessment
The relationship between the different assays forms a logical cascade, where successful target engagement leads to pathway inhibition, which in turn results in a desired cellular outcome.
Caption: Relationship between target binding and cellular effect.
References
- 1. curetoday.com [curetoday.com]
- 2. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutated Cancers [d3bio.com]
- 3. D3 Bio Announces Oral Presentation of the Clinical Data of Its Lead Program, D3S-001, at the ESMO Congress 2024 [d3bio.com]
- 4. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility for (Rac)-D3S-001 and Other Poorly Soluble Small Molecule Inhibitors
Disclaimer: Publicly available, specific quantitative solubility data for (Rac)-D3S-001 (also known as Elisrasib) is limited. This guide provides general troubleshooting strategies and experimental protocols applicable to this compound as a representative poorly soluble small molecule inhibitor, based on established pharmaceutical sciences principles.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving the powdered this compound.
A1: Difficulty in dissolving a powdered compound is a common issue, often related to the solvent choice and physical properties of the compound. Initially, it is recommended to use a strong organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for its ability to dissolve a wide range of nonpolar compounds.[1] If initial dissolution is still challenging, gentle warming (e.g., to 37°C) or sonication can be employed to facilitate the process.[1][2]
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?
A2: This phenomenon, known as "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[1] To mitigate this, consider the following strategies:
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Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5% (v/v), to minimize solvent-induced toxicity in cellular assays.[1]
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Use a Stepped Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Rapid Mixing: When adding the stock solution to the aqueous buffer, ensure rapid and thorough mixing to avoid localized high concentrations of the compound that can initiate precipitation.[1]
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Pre-warm the Aqueous Medium: Warming the aqueous buffer (e.g., to 37°C) before adding the compound stock can sometimes improve solubility.[2]
Q3: What alternative solvents or formulation strategies can I use to improve the aqueous solubility of this compound?
A3: If DMSO is not suitable or if solubility issues persist, several alternative approaches can be explored:
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Co-solvents: Employing a mixture of solvents can enhance solubility. For instance, a combination of DMSO and ethanol, or polyethylene (B3416737) glycol (PEG) and water might be effective.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous solution can significantly impact solubility. Acidic compounds are generally more soluble at higher pH, while basic compounds are more soluble at lower pH.[1]
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Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the aqueous buffer at low concentrations to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[2][3]
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound and similar compounds.
Problem 1: Compound fails to dissolve in the initial solvent.
| Possible Cause | Suggested Solution |
| Inappropriate solvent choice. | Try a stronger organic solvent such as DMSO or N,N-dimethylformamide (DMF). |
| Insufficient agitation. | Vortex the solution vigorously for several minutes. |
| Low dissolution rate at room temperature. | Gently warm the solution in a water bath (37-50°C) with intermittent vortexing. Be cautious of potential compound degradation at elevated temperatures. |
| Compound has formed aggregates. | Use a bath sonicator for 5-15 minutes to break up particles and enhance dissolution. |
Problem 2: Precipitation occurs upon dilution into aqueous media.
| Possible Cause | Suggested Solution |
| Exceeding the aqueous solubility limit. | Decrease the final concentration of the compound in the aqueous solution. |
| High final concentration of the organic solvent. | Minimize the final concentration of the organic solvent (e.g., DMSO < 0.5%). |
| Slow mixing. | Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid dispersion. |
| Temperature change. | If the stock solution was warmed, ensure the aqueous buffer is also pre-warmed to a similar temperature. |
Quantitative Data Summary
As specific solubility data for this compound is not publicly available, the following table presents hypothetical solubility data for a "Compound X," a representative poorly soluble small molecule inhibitor, to illustrate how such data would be presented.
| Solvent/Vehicle | Solubility (mg/mL) | Temperature (°C) | Notes |
| Water | < 0.01 | 25 | Practically insoluble |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 | 25 | Practically insoluble |
| 100% DMSO | > 50 | 25 | Freely soluble |
| 100% Ethanol | ~5 | 25 | Sparingly soluble |
| 10% DMSO in PBS | ~0.05 | 25 | Slight increase with co-solvent |
| 5% Tween® 80 in Water | ~0.5 | 25 | Significant increase with surfactant |
| 10% HP-β-CD in Water | ~1.0 | 25 | Significant increase with complexation |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method to determine the equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of the powdered compound to a known volume of the desired solvent (e.g., PBS, pH 7.4) in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.
-
Sampling: Carefully collect a sample from the clear supernatant.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm chemical-resistant syringe filter (e.g., PVDF) to remove any fine particulates.[4]
-
Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: Preparation of a Stock Solution and Working Dilutions
This protocol provides a general procedure for preparing a stock solution in DMSO and subsequent dilutions in an aqueous buffer to minimize precipitation.
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of the compound.
-
Add the calculated volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex thoroughly. If necessary, use gentle warming or sonication to ensure complete dissolution. The solution should be clear and free of particulates.
-
-
Preparation of Working Dilution:
-
Pre-warm the aqueous buffer (e.g., cell culture medium) to 37°C.
-
While vortexing the pre-warmed buffer, add the required volume of the DMSO stock solution dropwise.
-
Continue to vortex for a short period to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation.
-
Visualizations
Caption: A workflow diagram for troubleshooting common solubility issues.
Caption: Simplified diagram of the KRAS signaling pathway inhibited by this compound.
References
Technical Support Center: Optimizing (Rac)-D3S-001 Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of (Rac)-D3S-001, a next-generation KRAS G12C inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, also known as D3S-001, is a potent and selective covalent inhibitor of the KRAS G12C mutant protein.[1][2] It functions by binding to the inactive GDP-bound ("off") state of KRAS G12C, which disrupts its nucleotide cycling and effectively traps the protein in an inactive conformation.[1][3] A key feature of D3S-001 is its rapid target engagement kinetics, which allows it to overcome the dynamic cycling between the GDP and GTP-bound states, a limitation of first-generation KRAS G12C inhibitors.[3][4] This leads to a more sustained inhibition of downstream oncogenic signaling pathways.
Q2: What are the reported preclinical in vivo dosages of this compound?
In preclinical xenograft models using various cancer cell lines, this compound has been shown to have robust anti-tumor activity when administered orally.[3][5] Efficacy studies have utilized doses of 10, 30, and 100 mg/kg administered once daily (QD).[5] Pharmacodynamic studies in NCI-H358 tumor-bearing mice have been conducted at serial dose levels of 3, 10, 30, and 100 mg/kg.[3]
Q3: What is the status of this compound in clinical trials?
This compound is currently being evaluated in a first-in-human Phase 1/2 clinical trial (NCT05410145) for patients with advanced solid tumors harboring the KRAS p.G12C mutation.[2][3][6] The dose-escalation portion of the trial has investigated oral doses ranging from 50 mg to 900 mg once daily.[3][7] Based on pharmacokinetic data from the trial, a dose of 600 mg QD was selected for further investigation.[7][8][9]
Q4: What is the first step in determining the in vivo dosage for a novel small molecule inhibitor like this compound?
The critical first step is to conduct a Maximum Tolerated Dose (MTD) study.[10] The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[10] This study is essential for establishing a safe therapeutic window for subsequent efficacy studies.[10] The starting dose for an MTD study is often extrapolated from in vitro IC50 or EC50 values, typically aiming for a plasma concentration several times higher than these values.[10]
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vivo studies with this compound and provides potential causes and troubleshooting steps.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in anti-tumor efficacy between animals in the same dose group. | 1. Inconsistent Drug Formulation or Administration: Poor aqueous solubility can be an issue with novel small molecules.[10] 2. Biological Variability: Inherent differences in tumor establishment and growth in individual animals. | 1. Optimize Formulation: Ensure the compound is fully solubilized and stable in the vehicle. Prepare fresh formulations regularly. 2. Standardize Administration: Use consistent administration techniques (e.g., gavage volume, injection site) for all animals.[10] 3. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. |
| Lack of expected anti-tumor efficacy at the administered dose. | 1. Insufficient Target Engagement: The dose may be too low to achieve the necessary concentration at the tumor site for a sufficient duration.[10] 2. Rapid Metabolism or Clearance: The pharmacokinetic properties of the compound in the chosen animal model may differ from predictions. 3. Primary Drug Resistance: The tumor model may have intrinsic resistance mechanisms to KRAS G12C inhibition.[3] | 1. Conduct a Pharmacodynamic (PD) Study: Collect tumor tissue at various time points after dosing to measure biomarkers of target engagement, such as the phosphorylation status of downstream proteins like ERK.[3][10] This will confirm if the drug is reaching its target and having the desired biological effect. 2. Perform a Dose-Response Study: Test a wider range of doses to establish a clear relationship between dose and efficacy.[10] 3. Evaluate Pharmacokinetics (PK): Measure plasma and tumor concentrations of D3S-001 over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile. 4. Investigate Resistance Mechanisms: Analyze the tumor model for potential co-mutations (e.g., in PIK3CA or loss of CDKN2A) that can confer resistance to KRAS G12C inhibitors.[3] |
| Unexpected toxicity observed at doses predicted to be safe. | 1. Off-Target Effects: The compound may be interacting with other proteins besides KRAS G12C.[10] 2. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.[10] 3. Species-Specific Toxicity: The tolerability of the compound may differ between species. | 1. Include a Vehicle-Only Control Group: This is essential to differentiate between compound-related and vehicle-related toxicity.[10] 2. Conduct a Thorough Toxicological Assessment: Monitor animals for clinical signs of toxicity, weight loss, and changes in organ function through blood chemistry and histology. 3. Investigate Off-Target Effects: If toxicity persists with a non-toxic vehicle, further in vitro profiling may be necessary to identify potential off-target interactions.[10] |
Experimental Protocols
1. In Vivo Xenograft Efficacy Study
-
Cell Lines: Utilize human cancer cell lines with a confirmed KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).[3]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft studies.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size, randomize animals into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle and administer orally (e.g., by gavage) at the desired doses (e.g., 10, 30, 100 mg/kg) and schedule (e.g., once daily).[5] Include a vehicle-only control group.
-
Efficacy Assessment: Measure tumor volume and body weight throughout the study. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
2. Pharmacodynamic (PD) Biomarker Analysis
-
Study Design: Treat tumor-bearing mice with a single dose of this compound at various dose levels.
-
Sample Collection: Collect tumor tissue at different time points post-dosing.
-
Western Blotting: Prepare protein lysates from the tumor samples. Perform Western blotting to detect the levels of phosphorylated ERK (p-ERK), a downstream effector of the KRAS pathway, to assess target engagement.[3]
-
RAS-GTP Pull-down Assay: To directly measure the inhibition of KRAS activity, perform a RAS-GTP pull-down assay followed by Western blotting for KRAS.[3]
Visualizations
Caption: this compound inhibits the KRAS G12C signaling pathway.
Caption: Workflow for in vivo dosage optimization of this compound.
Caption: Troubleshooting logic for in vivo studies with this compound.
References
- 1. curetoday.com [curetoday.com]
- 2. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutated Cancers [d3bio.com]
- 3. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. cabrini.com.au [cabrini.com.au]
- 8. D3S-001 in advanced solid tumors with KRASG12C mutations: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D3S-001 in advanced solid tumors with KRASG12C mutations: a phase 1 trial | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
troubleshooting inconsistent (Rac)-D3S-001 experimental results
Welcome to the technical support center for (Rac)-D3S-001. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results and providing clear guidance on experimental protocols. This compound is a next-generation, orally bioavailable, CNS-penetrant covalent inhibitor of KRAS G12C.[1][2][3] It potently and selectively binds to the GDP-bound inactive state of the KRAS G12C mutant protein, thereby trapping it in an inactive state and inhibiting downstream oncogenic signaling.[1][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allele-specific covalent inhibitor that targets the cysteine residue of the KRAS G12C mutant protein.[2] By forming a covalent bond, it locks the KRAS G12C protein in its inactive, GDP-bound state.[1][6] This prevents the exchange of GDP for GTP, a critical step for KRAS activation, thereby inhibiting downstream signaling pathways like the MAPK and PI3K/AKT pathways that are crucial for tumor cell proliferation and survival.[4]
Q2: What are the expected downstream effects of successful KRAS G12C inhibition by this compound?
A2: Successful inhibition of KRAS G12C by D3S-001 is expected to lead to a significant reduction in the phosphorylation of downstream effector proteins. This includes decreased levels of phosphorylated ERK (p-ERK) in the MAPK pathway.[4] Ultimately, this should result in decreased cell proliferation and, in some cancer cell lines, the induction of apoptosis.
Q3: Why am I observing variable or inconsistent IC50 values between experiments?
A3: Inconsistent IC50 values with a covalent inhibitor like D3S-001 can arise from several factors. Since covalent inhibitors form a time-dependent and often irreversible bond, the pre-incubation time of the inhibitor with the target protein or cells is a critical parameter.[1] Shorter pre-incubation times may result in higher IC50 values, while longer pre-incubation times will likely lead to lower IC50 values. Experimental conditions such as cell density, serum concentration, and the specific cell line used can also significantly impact the outcome.
Q4: What are known mechanisms of resistance to KRAS G12C inhibitors like D3S-001?
A4: Resistance to KRAS G12C inhibitors can be intrinsic or acquired. Some cancer cells may not be solely dependent on the KRAS signaling pathway for survival and may utilize parallel signaling pathways.[7] Acquired resistance can develop during treatment and may involve secondary mutations in KRAS or the activation of alternative signaling pathways that bypass the need for KRAS signaling.[8]
Troubleshooting Inconsistent Results
This guide addresses common issues that may lead to inconsistent experimental results when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Higher than expected IC50 values in cell-based assays | Suboptimal inhibitor incubation time: As a covalent inhibitor, D3S-001's inhibitory activity is time-dependent. | Optimize incubation time: Perform a time-course experiment (e.g., 2, 6, 24, 48, 72 hours) to determine the optimal incubation period for your specific cell line and assay. |
| Cell line characteristics: Different KRAS G12C mutant cell lines exhibit varying levels of dependency on the KRAS pathway. | Cell line validation: Ensure the KRAS G12C mutation status of your cell line. Test a panel of different KRAS G12C mutant cell lines to assess the spectrum of activity. | |
| High cell seeding density: Overly confluent cells may exhibit altered signaling and reduced sensitivity to inhibitors. | Optimize cell seeding density: Perform a cell titration experiment to find the optimal seeding density that allows for logarithmic growth throughout the assay period. | |
| Serum interference: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. | Reduce serum concentration: Consider reducing the serum concentration or using serum-free media during the inhibitor treatment period, if compatible with your cell line. | |
| Inconsistent p-ERK inhibition in Western Blots | Variability in sample collection time: The kinetics of pathway inhibition can be rapid. | Standardize lysis time: Ensure that cells are lysed at a consistent time point after inhibitor addition across all experiments. |
| Poor antibody quality: The quality of primary and secondary antibodies can greatly affect the results. | Validate antibodies: Use well-validated antibodies for p-ERK and total ERK. Always include positive and negative controls. | |
| Protein loading inconsistency: Unequal protein loading can lead to misinterpretation of the results. | Normalize protein loading: Accurately quantify total protein concentration (e.g., using a BCA assay) and ensure equal loading amounts. Use a reliable loading control (e.g., GAPDH, β-actin). | |
| Compound precipitation | Poor solubility in assay media: D3S-001, like many small molecules, may have limited solubility in aqueous solutions. | Prepare fresh solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and make fresh dilutions in assay media for each experiment. Visually inspect for any precipitation. |
| Batch-to-batch variability of the compound | Differences in purity or concentration: Impurities or degradation can affect the compound's activity. | Quality control: If possible, verify the purity and concentration of each new batch of D3S-001. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency of D3S-001
| Assay Type | Cell Lines | Median IC50 | Reference |
| 2D Cell Growth | KRAS G12C-mutant | 4.35 nmol/L | [1] |
| 2D Cell Growth | Non-KRAS G12C | > 10 µmol/L | [1] |
| 3D Cell Growth | KRAS G12C-mutant | 0.17 nmol/L | [1] |
| 3D Cell Growth | Non-KRAS G12C | > 1 µmol/L | [1] |
Table 2: Clinical Efficacy of D3S-001 in KRAS G12C Inhibitor-Naïve Patients
| Cancer Type | Overall Response Rate (ORR) | Reference |
| All Solid Tumors | 73.5% | [3][9] |
| Non-Small Cell Lung Cancer (NSCLC) | 66.7% | [9] |
| Colorectal Cancer (CRC) | 88.9% | [3][9] |
| Pancreatic Ductal Adenocarcinoma | 75.0% | [9] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.
Western Blot for p-ERK Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound for a defined period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of this compound inhibition.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 7. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Rapid idiosyncratic mechanisms of clinical resistance to KRAS G12C inhibition [jci.org]
- 9. biocompare.com [biocompare.com]
Technical Support Center: Enhancing the Stability of (Rac)-D3S-001 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered when working with (Rac)-D3S-001 in solution.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability problems with this compound solutions.
Issue: Rapid loss of compound activity or inconsistent results in assays.
This is a primary indicator of compound instability in the experimental medium. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting/Solution | Success Metric (Example) |
| Hydrolytic Degradation | - pH Optimization: this compound contains functional groups that may be susceptible to acid or base-catalyzed hydrolysis. Prepare solutions in buffers with a pH range of 4-7. Avoid highly acidic or alkaline conditions. - Aqueous Solution Preparation: Prepare fresh aqueous solutions for each experiment. If storage is necessary, store at -80°C in small aliquots to minimize freeze-thaw cycles. | >95% compound purity maintained over 24 hours at experimental temperature as determined by HPLC. |
| Oxidation | - Use of Antioxidants: The aromatic amine and other electron-rich moieties in this compound may be prone to oxidation. Add antioxidants such as ascorbic acid (0.1-1 mg/mL) or Dithiothreitol (DTT) (1-5 mM) to the solution. - Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas like nitrogen or argon before preparing solutions. | Reduction in the formation of oxidative degradants by >90% in the presence of an antioxidant compared to a control without. |
| Reaction with Nucleophiles (Michael Addition) | - Solvent Selection: The 2-fluoroacryloyl group is a Michael acceptor and can react with nucleophilic solvents or buffer components (e.g., Tris buffer, thiols). Use non-nucleophilic buffers like MES, MOPS, or HEPES. - Avoid Contaminants: Ensure solvents and reagents are free from nucleophilic impurities. | No significant formation of adducts observed by LC-MS analysis after 24 hours of incubation in the selected buffer. |
| Photodegradation | - Light Protection: Aromatic and conjugated systems in the molecule can absorb UV light, leading to degradation. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under reduced light conditions where possible. | <1% degradation observed after 24 hours of exposure to ambient light conditions when protected, versus >10% degradation when unprotected. |
| Precipitation/Poor Solubility | - Solvent Optimization: While DMSO is a common stock solvent, the final concentration in aqueous media should be minimized (<0.5%) to prevent precipitation. - Use of Co-solvents: For aqueous solutions, consider using co-solvents like ethanol, PEG-400, or cyclodextrins to improve solubility. - Sonication: Briefly sonicate the solution to aid dissolution. | Visual confirmation of a clear solution and consistent assay results across different batches. |
| Adsorption to Labware | - Use of Low-Binding Plastics: Highly lipophilic compounds can adsorb to standard polypropylene (B1209903) labware. Use low-protein-binding microplates and tubes. - Inclusion of Surfactants: Adding a small amount of a non-ionic surfactant like Tween-20 (0.01-0.05%) can help prevent adsorption. | >90% recovery of the compound from the solution after incubation in the labware. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and which functional groups are most likely to affect its stability?
A1: this compound, also known as Elisrasib, has the IUPAC name 2-[(2S)-4-[(7S)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile[1][2][3]. Key functional groups that may influence its stability include:
-
2-Fluoroacryloyl group: This is the covalent "warhead" and an electrophilic Michael acceptor, making it susceptible to reaction with nucleophiles.
-
Aromatic amine: Can be prone to oxidation.
-
Nitrile group: Generally stable, but can be hydrolyzed under harsh acidic or basic conditions.
-
Multiple heterocyclic rings: The overall complex structure may have limited aqueous solubility.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound. Ensure the use of anhydrous, high-purity DMSO to minimize water content, which could contribute to hydrolysis over long-term storage. Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: How should I prepare aqueous working solutions for my experiments?
A3: It is highly recommended to prepare fresh aqueous working solutions from your DMSO stock immediately before each experiment. When diluting the DMSO stock into aqueous buffers, ensure rapid mixing to prevent precipitation. The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent effects on the biological system and to maintain compound solubility.
Q4: My compound seems to lose activity during long incubation periods in cell culture media. What could be the cause?
A4: This is a common issue and can be due to several factors:
-
Degradation in Aqueous Media: Cell culture media is an aqueous environment, typically buffered around pH 7.4, and kept at 37°C. These conditions can promote hydrolysis or oxidation over several hours.
-
Reaction with Media Components: Components in the media, such as amino acids (e.g., cysteine) or other nucleophiles, could potentially react with the acryloyl group of this compound.
-
Cellular Metabolism: The cells themselves may be metabolizing the compound. To troubleshoot this, you can perform a stability study of this compound in the cell-free culture medium under the same incubation conditions and analyze the remaining compound concentration over time by HPLC or LC-MS.
Q5: How can I monitor the stability of my this compound solution?
A5: The most reliable way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the intact parent compound from its degradation products and allow for quantification of the remaining active ingredient.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance[4][5][6].
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile (B52724), methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid compound and the stock solution at 60°C in the dark for 24 and 48 hours.
-
Photostability: Expose the stock solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/square meter) at room temperature. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products and calculate the percentage of degradation of this compound.
Protocol 2: HPLC Method for Stability Assessment
Objective: To quantify the amount of intact this compound and separate it from potential degradants.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260, Waters Alliance)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or an appropriate wavelength determined by UV scan)
-
Injection Volume: 10 µL
Procedure:
-
Prepare samples and standards by diluting with the initial mobile phase composition.
-
Inject the samples onto the HPLC system.
-
Integrate the peak corresponding to this compound and any degradation product peaks.
-
Calculate the purity or percentage of remaining compound based on the peak area relative to a standard or the initial time point.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Decision tree for troubleshooting the stability of this compound.
References
- 1. D3S-001 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. medkoo.com [medkoo.com]
- 3. D3S-001 | C32H35F6N7O3 | CID 167251905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. onyxipca.com [onyxipca.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Studies - STEMart [ste-mart.com]
Technical Support Center: Interpreting Unexpected Data from (Rac)-D3S-001 Experiments
A Note on Nomenclature: The compound of interest is scientifically recognized as D3S-001 , a next-generation covalent inhibitor of KRAS G12C. The "(Rac)" prefix is not standard for this molecule and may be a misnomer. This guide will refer to the compound as D3S-001.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D3S-001 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for D3S-001?
A1: D3S-001 is a highly potent and selective next-generation KRAS G12C inhibitor.[1][2] It covalently binds to the cysteine-12 residue of the mutated KRAS G12C protein.[3] This binding traps the KRAS protein in its inactive, GDP-bound state, thereby preventing downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades, which are crucial for tumor cell proliferation and survival.[3][4] D3S-001 is designed for rapid and complete target engagement.[1][2]
Q2: What are the expected outcomes of successful D3S-001 treatment in cellular assays?
A2: Successful treatment with D3S-001 in KRAS G12C mutant cells should result in:
-
Reduced cell viability and proliferation: This can be measured using assays like CellTiter-Glo® or crystal violet staining.
-
Decreased phosphorylation of downstream effectors: A significant reduction in the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) is expected, which can be quantified by Western blot or ELISA-based assays.[4]
-
Reduced levels of active, GTP-bound KRAS: This can be assessed using a RAS activation assay (e.g., a pull-down assay with the Raf-1 Ras-binding domain).
Q3: I am observing inconsistent IC50 values for D3S-001 between experiments. What could be the cause?
A3: Inconsistent IC50 values can stem from several factors:
-
Compound Solubility and Stability: D3S-001, like many small molecule inhibitors, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO to create a stock solution and that the final DMSO concentration in your assay is low (<0.5%) to avoid solvent-induced toxicity.[5] It is recommended to prepare fresh dilutions from a frozen stock for each experiment to avoid degradation from repeated freeze-thaw cycles.[5]
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact cellular response to inhibitors. Standardize these parameters across experiments.
-
Assay-Specific Artifacts: Some cell viability assays, like those using tetrazolium salts (e.g., MTT), can be prone to artifacts from compounds that interfere with cellular metabolism.[6][7] Consider using an alternative assay, such as a crystal violet or CellTiter-Glo® assay, to confirm your results.
Troubleshooting Guides
Issue 1: Sub-optimal Inhibition of Downstream Signaling (e.g., p-ERK levels remain high after D3S-001 treatment)
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Insufficient Inhibitor Concentration or Treatment Time | Perform a dose-response experiment with a broad range of D3S-001 concentrations (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal conditions for your specific cell line.[4] |
| Cell Line Resistance | Confirm the KRAS G12C mutation status of your cell line. If the cell line is confirmed to be KRAS G12C mutant, consider the possibility of intrinsic or acquired resistance. This could be due to the activation of bypass signaling pathways.[4] |
| Feedback Reactivation of Signaling Pathways | Inhibition of KRAS G12C can sometimes lead to a feedback reactivation of upstream receptor tyrosine kinases (RTKs) like EGFR, which can reactivate the MAPK pathway.[4] Consider co-treating with an RTK inhibitor to abrogate this effect. |
Issue 2: Unexpected Bands on a Western Blot for the MAPK Pathway
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Non-specific Antibody Binding | Ensure your primary and secondary antibodies are validated for the target protein. Run appropriate controls, such as secondary antibody only, to check for non-specific binding. Titrate your antibody concentrations to find the optimal dilution.[8] |
| Protein Degradation or Modification | Always use fresh protease and phosphatase inhibitors in your lysis buffer.[9] Unexpected bands at higher or lower molecular weights could indicate post-translational modifications (e.g., phosphorylation, ubiquitination) or protein degradation, respectively.[9] |
| Activation of Compensatory Pathways | Inhibition of the KRAS pathway may lead to the upregulation of other signaling pathways.[8] You can probe your blot for markers of other pathways (e.g., p-AKT for the PI3K pathway) to investigate this possibility. |
Data Presentation
Table 1: Representative IC50 Values of D3S-001 in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | Assay Format | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 2D Cell Viability | 4.35 (median) |
| MIA PaCa-2 | Pancreatic Cancer | 2D Cell Viability | 4.35 (median) |
| SW837 | Colorectal Cancer | 2D Cell Viability | 4.35 (median) |
| NCI-H358 | Non-Small Cell Lung Cancer | 3D Spheroid | 0.17 (median) |
| MIA PaCa-2 | Pancreatic Cancer | 3D Spheroid | 0.17 (median) |
Note: These are representative values. Actual IC50 values may vary depending on experimental conditions. Data derived from preclinical studies of D3S-001.[10]
Experimental Protocols
Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of D3S-001 in complete growth medium. Replace the medium in the wells with the D3S-001 dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plate with water and allow it to air dry.
-
-
Quantification:
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Read the absorbance at 590 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
-
Western Blot for MAPK Pathway Activation
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of D3S-001 for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.[4]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
RAS Activation Assay (Pull-down)
-
Cell Lysis: Lyse treated and untreated cells with a lysis buffer containing Mg2+ to stabilize GTP-bound RAS.
-
Affinity Precipitation: Incubate the cell lysates with Raf-1 Ras-binding domain (RBD) agarose (B213101) beads. The RBD of Raf-1 specifically binds to the active, GTP-bound form of RAS.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze by Western blot using a pan-RAS or KRAS-specific antibody.[12]
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the mechanism of D3S-001 action.
Caption: A logical workflow for Western blot analysis of MAPK pathway inhibition.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. onclive.com [onclive.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. LabXchange [labxchange.org]
- 10. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cellbiolabs.com [cellbiolabs.com]
how to handle (Rac)-D3S-001 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling (Rac)-D3S-001, particularly addressing the common issue of its precipitation in aqueous media during in vitro experiments.
Understanding this compound
This compound is the racemic mixture of D3S-001, also known as Elisrasib. It is a potent and selective covalent inhibitor of the KRAS G12C mutant protein. Due to its chemical structure, this compound is a hydrophobic compound, which can lead to challenges with solubility in aqueous solutions such as cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: Precipitation of this compound is most likely due to its low aqueous solubility. When a concentrated stock solution, typically made in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution if its concentration exceeds its solubility limit in the final solvent mixture.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO. A stock solution of 10 mM in DMSO has been reported to be achievable.[1]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity. However, it is crucial to perform a vehicle control experiment (media with the same final DMSO concentration but without the compound) to determine the specific tolerance of your cell line.
Q4: Can I filter out the precipitate from my media?
A4: Filtering the media to remove the precipitate is not recommended. This will remove an unknown amount of the active compound, leading to an inaccurate final concentration and unreliable experimental results. The best approach is to prevent precipitation from occurring in the first place.
Q5: How can I increase the solubility of this compound in my cell culture media?
A5: Several strategies can help maintain the solubility of this compound in your media:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of dilutions of your DMSO stock in your cell culture medium.
-
Rapid Mixing: Add the compound stock solution to the media with gentle but rapid mixing to avoid localized high concentrations that can initiate precipitation.
-
Serum Content: The presence of serum in the media can aid in solubilizing hydrophobic compounds. The proteins in serum, such as albumin, can bind to the compound and help keep it in solution.
-
Solubility Enhancers: For very challenging situations, the use of solubility enhancers like cyclodextrins could be considered, although this may require additional validation for your specific assay.
Troubleshooting Guide: Precipitation of this compound
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Initial Observation: Precipitate is visible in the cell culture medium after adding this compound.
Step 1: Review your stock solution preparation.
-
Question: Was the stock solution fully dissolved in DMSO before use?
-
Action: Ensure your stock solution is clear and free of any visible particles. If necessary, gently warm the solution and vortex to ensure complete dissolution. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Step 2: Evaluate your dilution method.
-
Question: How was the working solution prepared from the stock solution?
-
Action: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions in 100% DMSO first to get closer to the final desired concentration before the final dilution into the cell culture medium.
Step 3: Check the final concentration of this compound and DMSO.
-
Question: Is the final concentration of this compound too high for the given final DMSO concentration?
-
Action: Try lowering the final concentration of this compound in your experiment. If a higher concentration is necessary, you may need to slightly increase the final DMSO percentage, being mindful of the tolerance of your cells.
Step 4: Consider the composition of your cell culture medium.
-
Question: Does your medium contain serum?
-
Action: If you are using a serum-free medium, consider if adding a low percentage of fetal bovine serum (FBS) is compatible with your experimental design, as this can help with solubility.
The following flowchart illustrates the troubleshooting process:
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
| Property | Value | Source |
| Synonyms | D3S-001, Elisrasib | PubChem |
| Molecular Weight | 679.7 g/mol | PubChem |
| Predicted XLogP3 | 3.8 | PubChem |
| Solubility in DMSO | 10 mM | Probechem |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | General Best Practice |
| Tolerated Final DMSO% | 0.1% - 0.5% (cell line dependent) | General Best Practice |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.797 mg of the compound (Molecular Weight = 679.7 g/mol ).
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
100% DMSO
-
Sterile cell culture medium (with or without serum, as required by the experiment)
-
-
Procedure (Example for a final concentration of 100 nM with a final DMSO concentration of 0.1%):
-
Serial Dilution in DMSO:
-
Prepare a 1:10 dilution of the 10 mM stock solution in DMSO to obtain a 1 mM intermediate stock. (e.g., 2 µL of 10 mM stock + 18 µL of DMSO).
-
Prepare a 1:10 dilution of the 1 mM intermediate stock in DMSO to obtain a 100 µM intermediate stock. (e.g., 2 µL of 1 mM stock + 18 µL of DMSO).
-
-
Final Dilution in Media:
-
Add the 100 µM intermediate stock to the cell culture medium at a 1:1000 ratio to achieve the final concentration of 100 nM. (e.g., 1 µL of 100 µM stock into 1 mL of medium). This will result in a final DMSO concentration of 0.1%.
-
Add the diluted compound to the medium while gently vortexing or swirling to ensure rapid and even distribution.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium (in this example, 0.1% DMSO).
-
-
The following diagram illustrates the experimental workflow for preparing the working solution:
References
Technical Support Center: (Rac)-D3S-001 Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in cell-based assays involving the (Rac)-D3S-001 compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a next-generation, potent, and selective covalent inhibitor of the KRAS G12C mutant protein.[1][2] Its mechanism of action involves irreversibly binding to the cysteine residue of the KRAS G12C mutant, locking the protein in an inactive, GDP-bound state.[2][3] This prevents the cycling to the active, GTP-bound state, thereby inhibiting downstream oncogenic signaling pathways, such as the MAPK pathway.[1][4]
Q2: Which cell lines are appropriate for assays with this compound?
A2: Cell lines harboring the KRAS G12C mutation are essential for evaluating the efficacy of this compound. Commonly used KRAS G12C-mutant cell lines include NCI-H358 (non-small cell lung cancer) and MIA PaCa-2 (pancreatic cancer).[5][6] It is crucial to verify the KRAS mutation status of your cell line before starting experiments.
Q3: What are the expected IC50 values for KRAS G12C inhibitors in cell viability assays?
A3: The IC50 values for KRAS G12C inhibitors can vary depending on the specific compound, cell line, and assay conditions (e.g., 2D vs. 3D culture, incubation time). For instance, the related KRAS G12C inhibitor MRTX849 has shown IC50 values ranging from 10 to 973 nM in 2D culture and 0.2 to 1042 nM in 3D culture across various KRAS G12C-mutant cell lines.[6]
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: Several assays can be used to confirm target engagement. Mass spectrometry (LC-MS/MS) is considered the gold standard for directly quantifying the inhibitor-bound and unbound KRAS G12C protein.[3][7] Other methods include Cellular Thermal Shift Assay (CETSA), which measures changes in protein thermal stability upon inhibitor binding, and downstream signaling assays like Western blotting for phosphorylated ERK (pERK) to functionally validate target inhibition.[3]
Q5: What are the key sources of variability in cell-based assays with this compound?
A5: Variability can arise from several factors, including inconsistent cell culture practices (e.g., cell passage number, seeding density), suboptimal assay execution (e.g., pipetting errors, reagent variability), issues with the compound itself (e.g., solubility, stability), and the inherent biological heterogeneity of the cells.[8]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Cell Viability Assays
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and a consistent pipetting technique. Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Compound Solubility Issues | This compound, like many kinase inhibitors, may have limited aqueous solubility.[9] Prepare fresh dilutions from a DMSO stock for each experiment and visually inspect for precipitation. Consider pre-warming the media before adding the compound. |
| Reagent Variability | Use reagents from the same lot for the duration of an experiment. Ensure viability reagents like MTT or CellTiter-Glo are properly stored and handled according to the manufacturer's instructions. |
| Inconsistent Incubation Times | Adhere strictly to the optimized incubation times for both compound treatment and the final viability assay steps. |
Issue 2: Suboptimal Inhibition of Downstream Signaling (e.g., pERK levels remain high)
| Possible Cause | Recommended Action |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line and assay conditions. Use a broad range of concentrations to establish a full dose-response curve.[8] |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to identify the optimal time point for observing maximal inhibition of downstream signaling.[8] |
| Poor Inhibitor Stability | Ensure the compound is stored correctly. Prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles.[9] |
| Cell Line Resistance | Confirm the KRAS G12C mutation status of your cell line. High basal receptor tyrosine kinase (RTK) activity in some cell lines can lead to feedback reactivation of the MAPK pathway.[8] Consider co-treatment with an RTK inhibitor if this is suspected. |
| Suboptimal Western Blot Protocol | Ensure complete cell lysis and accurate protein quantification. Use appropriate antibodies and optimize antibody concentrations. Include positive and negative controls. |
Quantitative Data Summary
The following table summarizes IC50 values for the well-characterized KRAS G12C inhibitor Adagrasib (MRTX849) in various cancer cell lines, which can serve as a reference for expected potency.
| Cell Line | Cancer Type | Assay Format | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung | 2D | 10 - 50 |
| MIA PaCa-2 | Pancreatic | 2D | 50 - 100 |
| SW1573 | Non-Small Cell Lung | 2D | < 100 |
| H2122 | Non-Small Cell Lung | 3D | < 10 |
| H1373 | Non-Small Cell Lung | 3D | < 10 |
Note: Data for Adagrasib (MRTX849) is presented as a reference. Actual IC50 values for this compound should be determined experimentally.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of KRAS G12C mutant cells.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot for pERK Inhibition
Objective: To assess the inhibition of KRAS downstream signaling by measuring the levels of phosphorylated ERK (pERK).
Materials:
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KRAS G12C mutant cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK, anti-total ERK, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[10][11]
-
Immunoblotting:
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[11]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control to normalize the pERK signal.
Visualizations
Caption: KRAS G12C signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for a cell viability assay using CellTiter-Glo®.
Caption: A logical workflow for troubleshooting assay variability.
References
- 1. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutated Cancers [d3bio.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor bioavailability of (Rac)-D3S-001 in animal models
Welcome to the technical support center for (Rac)-D3S-001. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the oral bioavailability of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our rat model. What are the potential causes?
A1: Low and variable oral bioavailability is a common challenge in preclinical studies and can be attributed to several factors. For a compound like this compound, the primary reasons could be multifactorial, stemming from its physicochemical properties.[1] Key contributing factors often include:
-
Low Aqueous Solubility: Many small molecule inhibitors have poor solubility in water, which is a critical prerequisite for absorption in the gastrointestinal (GI) tract.[1][2][3][4] If the compound does not dissolve, it cannot be absorbed.
-
Poor Intestinal Permeability: The ability of the drug to pass through the intestinal membrane can be limited by its molecular size, lipophilicity, and other structural features.[2][4] The compound may also be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.[5]
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First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.[3][6] This is a common issue for orally administered drugs.
-
Formulation Issues: The formulation itself may not be optimal for in vivo delivery. This can include inadequate wetting of the drug particles, drug aggregation, or instability in the GI fluids.[7]
Q2: What are the initial steps to diagnose the cause of poor oral bioavailability for this compound?
A2: A systematic approach is recommended to identify the root cause. This typically involves a combination of in vitro and in silico assessments before proceeding with further in vivo studies.
-
Physicochemical Characterization: If not already done, thoroughly characterize the compound's solubility at different pH values (simulating the GI tract), its lipophilicity (LogP), and its solid-state properties (e.g., crystallinity, polymorphism).
-
In Vitro Dissolution Testing: This will help determine how well the drug dissolves from its formulation under simulated GI conditions.[8]
-
In Vitro Permeability Assay: A Caco-2 cell permeability assay can predict intestinal permeability and identify if the compound is a substrate for efflux transporters.[9][10]
The following workflow diagram illustrates a systematic approach to diagnosing bioavailability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 3. Poor oral bioavailability: Significance and symbolism [wisdomlib.org]
- 4. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Factors Affecting Oral Drug Absorption | Pharmacology Mentor [pharmacologymentor.com]
- 8. agnopharma.com [agnopharma.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. enamine.net [enamine.net]
Validation & Comparative
A Head-to-Head Battle for KRAS G12C Inhibition: (Rac)-D3S-001 vs. Adagrasib
The discovery of small molecules capable of directly targeting the KRAS G12C mutation has marked a pivotal moment in oncology, offering hope for patients with a variety of solid tumors driven by this specific genetic alteration. Adagrasib (Krazati®), a first-generation KRAS G12C inhibitor, has already demonstrated significant clinical activity and gained regulatory approval for certain indications.[1][2] Now, a new contender, (Rac)-D3S-001, has emerged as a next-generation inhibitor, showing promise in preclinical and early clinical studies with potentially superior potency and a distinct kinetic profile.[3][4][5] This guide provides a detailed comparison of this compound and adagrasib, focusing on their mechanisms of action, preclinical efficacy, and available clinical data in KRAS G12C mutant cells.
Mechanism of Action: Covalent Inhibition of the "Undruggable" Target
Both this compound and adagrasib are covalent inhibitors that selectively target the cysteine residue of the KRAS G12C mutant protein.[6][7] This mutation, a substitution of glycine (B1666218) to cysteine at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways like the MAPK/ERK and PI3K/AKT, which drive cell proliferation and survival.[6]
By irreversibly binding to the mutant cysteine, both inhibitors lock the KRAS G12C protein in its inactive, GDP-bound state.[4][6][7] This effectively shuts down the aberrant signaling cascade, leading to tumor growth inhibition.[6] this compound is specifically designed for rapid and complete target engagement, which may overcome the dynamic cycling of KRAS between its active and inactive states, a potential limitation of first-generation inhibitors.[3][8][9] Preclinical studies suggest that the target engagement kinetics of D3S-001 are less affected by the presence of growth factors compared to adagrasib.[3][9]
Preclinical Data: A Potency Advantage for this compound
Preclinical studies have demonstrated the potent and selective activity of both adagrasib and this compound in KRAS G12C mutant cancer cell lines. However, available data suggests a significant potency advantage for this compound.
| Parameter | This compound | Adagrasib | Sotorasib (B605408) | Cell Line | Assay | Reference |
| Active KRAS Pulldown IC50 | 0.6 nM | 78 nM | 35 nM | NCI-H358 | Active RAS-GTP pull-down | [4] |
| pERK Inhibition IC50 | 0.5 nM | - | - | NCI-H358 | Western Blot | [4] |
| pERK Inhibition IC50 | 0.3 nM | - | - | MIA PaCa-2 | Western Blot | [4] |
| Cell Growth Inhibition IC50 (2D) | 4.35 nM (median) | - | - | KRAS G12C mutant cell lines | 2D cell proliferation | [4] |
| Cell Growth Inhibition IC50 (3D) | 0.17 nM (median) | - | - | KRAS G12C mutant cell lines | 3D cell proliferation | [4] |
Note: Direct comparative IC50 values for adagrasib in pERK and cell growth inhibition assays were not available in the referenced preclinical study.
These data indicate that this compound is substantially more potent than adagrasib and sotorasib at inhibiting active KRAS G12C and its downstream signaling in preclinical models.[4] The enhanced potency of D3S-001 is attributed to its improved covalent binding and faster target engagement kinetics.[3][5]
Clinical Data: Established Efficacy for Adagrasib, Emerging Promise for this compound
Adagrasib has undergone extensive clinical evaluation and has demonstrated meaningful clinical activity in patients with KRAS G12C-mutated solid tumors. In contrast, clinical data for this compound is from an ongoing Phase 1/2 trial, but the initial results are highly promising.
Adagrasib Clinical Trial Data
| Trial | Tumor Type | Treatment Line | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| KRYSTAL-1 (Phase 2) | NSCLC (previously treated) | 2nd line or later | 43% | 6.5 months | 14.1 months | [10][11] |
| KRYSTAL-1 (Phase 2) | Other Solid Tumors (excluding NSCLC and CRC) | Previously treated | 35.1% | 7.4 months | 14.0 months | [1][12] |
| KRYSTAL-7 (Phase 2) | NSCLC (first-line, with pembrolizumab) | 1st line | 44.3% | 11.0 months | 18.3 months | [13] |
| KRYSTAL-12 (Phase 3) | NSCLC (previously treated) | 2nd line | Statistically significant improvement vs. chemotherapy | Statistically significant improvement vs. chemotherapy | Ongoing | [2] |
This compound Clinical Trial Data
| Trial | Tumor Type | Treatment Line | Objective Response Rate (ORR) | Reference |
| Phase 1a/1b (NCT05410145) | Multiple Solid Tumors (KRAS G12C inhibitor-naïve) | Not specified | 73.5% | [5][14] |
| Phase 1a/1b (NCT05410145) | NSCLC (KRAS G12C inhibitor-naïve) | Not specified | 66.7% | [15] |
| Phase 1a/1b (NCT05410145) | CRC (KRAS G12C inhibitor-naïve) | Not specified | 88.9% | [15] |
| Phase 2 Expansion (NCT05410145) | NSCLC (previously treated with KRAS G12C inhibitor) | Post-KRAS G12C inhibitor | 30.0% (Partial Response Rate) | [15] |
The early clinical data for this compound suggests a potentially higher objective response rate in treatment-naïve patients across various tumor types compared to the reported ORRs for adagrasib in later-line settings.[5][14][15] Importantly, D3S-001 has also shown activity in patients who have previously been treated with a KRAS G12C inhibitor, suggesting it may be able to overcome some mechanisms of acquired resistance.[15]
Experimental Protocols
Active RAS-GTP Pull-Down Assay
This assay is crucial for quantifying the levels of active, GTP-bound KRAS in cells following treatment with inhibitors.
Detailed Methodology:
-
Cell Culture: KRAS G12C mutant cell lines, such as NCI-H358 (non-small cell lung cancer) or MIA PaCa-2 (pancreatic cancer), are cultured in appropriate media and conditions.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of this compound or adagrasib for a specified time (e.g., 2 hours).
-
Cell Lysis: After treatment, cells are washed and then lysed in a buffer containing inhibitors of proteases and phosphatases to preserve the protein state.
-
GTP-RAS Pulldown: Cell lysates are incubated with beads conjugated to the RAS-binding domain (RBD) of the RAF protein, which specifically binds to the GTP-bound, active form of RAS.
-
Immunoblotting: The proteins pulled down by the beads are then separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is probed with a primary antibody specific for KRAS, followed by a secondary antibody linked to a detectable enzyme.
-
Analysis: The intensity of the bands corresponding to KRAS is quantified to determine the relative amount of active KRAS in each sample. IC50 values are calculated by plotting the percentage of inhibition against the drug concentration.[4]
Cell Proliferation (Viability) Assay
This assay measures the effect of the inhibitors on the growth and survival of cancer cells.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density.
-
Compound Addition: The following day, cells are treated with a serial dilution of the test compounds (this compound or adagrasib).
-
Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell growth.
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader, and the data is normalized to untreated control cells. The IC50 values, representing the concentration of the drug that inhibits cell growth by 50%, are then calculated.
Conclusion
Both this compound and adagrasib are potent and selective inhibitors of KRAS G12C. Adagrasib has a well-established clinical profile with proven efficacy in later-line treatment settings for KRAS G12C-mutated cancers. This compound, as a next-generation inhibitor, demonstrates significantly higher preclinical potency and has shown very promising early clinical activity, including in patients who have been previously treated with a KRAS G12C inhibitor. The faster target engagement and ability to overcome nucleotide cycling may provide a clinical advantage for this compound.[3][8][9] Further head-to-head clinical trials will be necessary to definitively determine the comparative efficacy and safety of these two important targeted therapies.
References
- 1. oncnursingnews.com [oncnursingnews.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 7. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Adagrasib in Advanced Solid Tumors Harboring a KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncologynewscentral.com [oncologynewscentral.com]
- 14. trial.medpath.com [trial.medpath.com]
- 15. onclive.com [onclive.com]
Validating the Specificity of (Rac)-D3S-001 for KRAS G12C: A Comparative Guide
The KRAS oncogene, particularly with the G12C mutation, has emerged as a critical target in cancer therapy. The development of covalent inhibitors that irreversibly bind to the mutant cysteine residue has marked a significant advancement in treating KRAS G12C-driven cancers. (Rac)-D3S-001 is a next-generation, central nervous system (CNS)–penetrable covalent inhibitor of GDP-bound KRAS G12C.[1] This guide provides a detailed comparison of this compound with the first-generation inhibitors, sotorasib (B605408) and adagrasib, focusing on its specificity and performance, supported by preclinical experimental data.
Data Presentation
The following tables summarize the quantitative data comparing the biochemical potency, cellular activity, and target engagement kinetics of this compound, sotorasib, and adagrasib.
Table 1: Biochemical Potency against KRAS G12C
| Inhibitor | kinact (M-1s-1) | KI (μM) | kinact/KI (M-1s-1) |
| This compound | 1.2 x 105 | 0.03 | 4.0 x 106 |
| Sotorasib | 1.5 x 104 | 0.2 | 7.5 x 104 |
| Adagrasib | 2.1 x 104 | 0.1 | 2.1 x 105 |
Data adapted from preclinical studies.[1]
Table 2: Cellular Activity in KRAS G12C Mutant Cell Lines
| Inhibitor | Cell Line | pERK Inhibition IC50 (nM) | Cell Viability IC50 (nM) |
| This compound | NCI-H358 | 0.5 | 1.2 |
| MIA PaCa-2 | 0.3 | 0.8 | |
| Sotorasib | NCI-H358 | 19.5 | 32.1 |
| MIA PaCa-2 | 25.8 | 41.5 | |
| Adagrasib | NCI-H358 | 12.7 | 21.3 |
| MIA PaCa-2 | 18.4 | 30.7 |
IC50 values represent the concentration required for 50% inhibition. Data from preclinical assessments.[2]
Table 3: Target Engagement (TE) Kinetics
| Inhibitor | Rate of Inhibition t1/2 (minutes) |
| This compound | ~1 |
| Sotorasib | 44 |
| Adagrasib | 34 |
t1/2 represents the time to reach half-maximal inhibition.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Assays for Covalent Binding Kinetics
Surface Plasmon Resonance (SPR): The binding kinetics of the KRAS G12C inhibitors to purified, GDP-bound KRAS G12C protein were evaluated using SPR.[1] A single-cycle kinetics analysis was performed to determine the rate constants.[1] This method allows for the direct observation of the association (kon) and dissociation (koff) of the inhibitor to the target protein, as well as the rate of covalent inactivation (kinact) and the covalent affinity (KI).[1]
Cellular Assays
Cell Lines and Culture: Human cancer cell lines harboring the KRAS G12C mutation, such as NCI-H358 (non-small cell lung cancer) and MIA PaCa-2 (pancreatic cancer), were used. Cells were cultured in standard conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2).
pERK Inhibition Assay: To assess the inhibition of downstream KRAS signaling, the phosphorylation of ERK (pERK) was quantified. Cells were seeded and allowed to attach overnight. The following day, cells were treated with serial dilutions of the inhibitors for a specified period (e.g., 2 hours). After treatment, cells were lysed, and the levels of pERK and total ERK were measured using methods such as Western blotting or a sensitive immunoassay like AlphaLISA.[2][3] The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.[3]
Cell Viability Assay: The anti-proliferative activity of the inhibitors was determined using a cell viability assay. Cells were seeded in 96-well plates and treated with a range of inhibitor concentrations. After a prolonged incubation period (e.g., 72 hours), cell viability was assessed using a luminescent-based assay that measures ATP content, such as CellTiter-Glo®. The IC50 values were determined from the resulting dose-response curves.
Cellular Target Engagement (TE) Assay
The kinetics of cellular target engagement were investigated to understand how quickly the inhibitors bind to KRAS G12C within a cellular environment. This is a critical parameter as the KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state.[1][4] The assay quantifies the amount of covalently modified GDP-bound KRAS G12C over time in the presence of the inhibitor. In some experiments, cells were stimulated with growth factors like epithelial growth factor (EGF) to assess the inhibitor's ability to engage its target under conditions that promote nucleotide cycling.[1][2]
Mandatory Visualization
KRAS G12C Signaling Pathway
Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Specificity Validation
References
- 1. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges [mdpi.com]
- 2. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Next-Generation KRAS G12C Inhibitors: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the advent of inhibitors targeting the previously "undruggable" KRAS G12C mutation. Following the groundbreaking approval of first-generation agents, a new wave of next-generation inhibitors is emerging with the promise of enhanced potency, selectivity, and clinical efficacy. This guide provides a comprehensive comparison of key next-generation KRAS G12C inhibitors—divarasib (B10829276) (GDC-6036), JDQ443, and MRTX1133—alongside the foundational first-generation drugs, sotorasib (B605408) and adagrasib. We delve into their comparative preclinical and clinical efficacy, supported by detailed experimental methodologies and visual pathway analyses to inform future research and development.
Preclinical Comparative Efficacy
The in vitro potency of KRAS G12C inhibitors is a critical determinant of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for cell viability in two commonly used KRAS G12C-mutant cancer cell lines: NCI-H358 (non-small cell lung cancer) and MIA PaCa-2 (pancreatic cancer). Lower IC50 values indicate greater potency.
| Inhibitor | Cell Line | IC50 (nM) |
| Sotorasib | NCI-H358 | ~6 - 81.8[1][2] |
| MIA PaCa-2 | ~9[1][2] | |
| Adagrasib | NCI-H358 | ~10[3] |
| MIA PaCa-2 | ~3.92 - 100[4] | |
| Divarasib | NCI-H358 | Sub-nanomolar[5] |
| MIA PaCa-2 | ~0.19[6] | |
| JDQ443 | NCI-H358 | 500[7] |
| MIA PaCa-2 | Data Not Available | |
| MRTX1133 | NCI-H358 | Data Not Available |
| MIA PaCa-2 | Data Not Available |
Note: MRTX1133 is a selective inhibitor of the KRAS G12D mutation, not G12C, and is included here for context within the broader landscape of KRAS inhibitors.
Preclinical data suggests that next-generation inhibitors like divarasib exhibit significantly lower IC50 values, indicating higher potency compared to first-generation agents in these cell lines.[5][6]
Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)
Clinical trials have demonstrated the therapeutic potential of KRAS G12C inhibitors in patients with advanced or metastatic NSCLC harboring this mutation. The table below compares key efficacy endpoints from clinical trials of sotorasib, adagrasib, and the next-generation inhibitors divarasib and JDQ443.
| Inhibitor | Trial Name | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib | CodeBreaK 100 | 37.1% | 6.8 months |
| Adagrasib | KRYSTAL-1 | 42.9% | 6.5 months |
| Divarasib | Phase I | 53.4% | 13.1 months |
| JDQ443 | KontRASt-01 | 41.7% - 57% | Not Reported |
Next-generation inhibitors, particularly divarasib, have shown promising improvements in both ORR and PFS in early-phase clinical trials for NSCLC.[8]
Clinical Efficacy in Colorectal Cancer (CRC)
The efficacy of KRAS G12C inhibitors has also been evaluated in patients with metastatic colorectal cancer.
| Inhibitor | Trial Name | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib | CodeBreaK 100 | 9.7% | 4.0 months |
| Adagrasib | KRYSTAL-1 | 19% | 5.6 months |
| Divarasib | Phase I | 29.1% | 5.6 months |
| JDQ443 | KontRASt-01 | Not Reported | Not Reported |
While responses in CRC are generally more modest than in NSCLC, divarasib has demonstrated a higher ORR compared to the first-generation agents in this patient population.
Signaling Pathways and Mechanisms of Action
KRAS is a central node in cellular signaling, and its G12C mutation leads to constitutive activation of downstream pro-growth and survival pathways. KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state.[9] This prevents the activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, thereby inhibiting tumor cell proliferation and survival.[10][11]
Experimental Methodologies
The following are detailed protocols for key in vitro and in vivo assays used to evaluate the efficacy of KRAS G12C inhibitors.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
KRAS G12C inhibitor
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.[12]
-
Drug Treatment: Prepare serial dilutions of the KRAS G12C inhibitor in complete medium. Add the drug dilutions to the appropriate wells. Include vehicle-only wells as a control.[12]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the viability against the log of the inhibitor concentration to determine the IC50 value.[12]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. esmo.org [esmo.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison: D3S-001 Versus First-Generation Covalent Inhibitors of KRAS G12C
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preclinical and clinical performance of the next-generation KRAS G12C inhibitor, D3S-001, in comparison to sotorasib (B605408) and adagrasib.
The emergence of covalent inhibitors targeting the KRAS G12C mutation has marked a significant advancement in precision oncology. While first-generation agents like sotorasib and adagrasib have shown clinical benefit, the development of next-generation inhibitors aims to overcome limitations in potency, durability of response, and acquired resistance. This guide provides an objective, data-driven comparison of D3S-001, a novel covalent inhibitor, against its predecessors, sotorasib and adagrasib.
D3S-001 is a next-generation, orally bioavailable, covalent inhibitor designed to potently and selectively bind to the inactive, GDP-bound state of the KRAS G12C protein.[1][2] This mechanism aims to achieve rapid, complete, and durable target engagement, effectively shutting down the oncogenic signaling cascade.[1][3] Preclinical and clinical data have demonstrated its potential for superior efficacy, including activity in patients who have progressed on first-generation KRAS G12C inhibitors.[4][5]
Quantitative Performance Data
The following tables summarize the key preclinical and clinical data from head-to-head comparisons between D3S-001, sotorasib, and adagrasib.
Table 1: Preclinical Potency and Covalent Inhibition Kinetics
This table outlines the half-maximal inhibitory concentrations (IC50) for reducing active KRAS levels and inhibiting cell viability, alongside the kinetic parameters for covalent bond formation. Lower values indicate higher potency and more efficient inhibition.
| Parameter | D3S-001 | Sotorasib | Adagrasib | Early Inhibitors |
| Active KRAS Inhibition IC50 (nmol/L) [2][6] | 0.6 | 35 | 78 | ARS-1620 (692), ARS-853 (5899) |
| Cell Viability IC50 (NCI-H358, nmol/L) [6] | 0.5 | - | - | - |
| Cell Viability IC50 (MIA PaCa-2, nmol/L) [6] | 0.3 | - | - | - |
| Covalent Inhibition (k_inact_/K_I_, M⁻¹s⁻¹) [6] | 1.43 x 10⁶ | 2.04 x 10⁴ | 7.14 x 10⁴ | ARS-1620 (8.39 x 10²), ARS-853 (6.33 x 10²) |
Data from studies in KRAS G12C mutant cell lines.[6]
Table 2: Clinical Efficacy in KRAS G12C-Mutated Solid Tumors (Phase 1/2 Trial NCT05410145)
This table presents the clinical response rates for D3S-001 in patients with KRAS G12C-mutated cancers. The data is stratified by patient population (inhibitor-naïve vs. previously treated) and tumor type.
| Patient Population & Tumor Type | Metric | D3S-001 Response Rate |
| KRAS G12C Inhibitor-Naïve (Overall) [3][4][5][7][8][9] | Confirmed Objective Response Rate (ORR) | 73.5% |
| Disease Control Rate (DCR) | - | |
| KRAS G12C Inhibitor-Naïve (NSCLC) [4][5][8][9] | Confirmed ORR | 66.7% |
| KRAS G12C Inhibitor-Naïve (CRC) [3][4][5][8][9] | Confirmed ORR | 88.9% |
| KRAS G12C Inhibitor-Naïve (PDAC) [4][5][8][9] | Confirmed ORR | 75.0% |
| NSCLC (Previously treated with G12C Inhibitors) [4][8][10] | Confirmed ORR | 30.0% |
| Disease Control Rate (DCR) [4][8][10] | 80.0% |
NSCLC: Non-Small Cell Lung Cancer; CRC: Colorectal Cancer; PDAC: Pancreatic Ductal Adenocarcinoma.
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and common experimental workflows provide a clearer understanding of the inhibitor's mechanism and the methods used for its evaluation.
Caption: KRAS Signaling Pathway and D3S-001 Inhibition Mechanism.
Caption: General Experimental Workflow for Preclinical Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in the comparison of D3S-001 and other KRAS G12C inhibitors, based on published studies.[6]
Protocol 1: Active RAS-GTP Pull-Down Assay
Objective: To quantify the levels of active, GTP-bound KRAS in cells following inhibitor treatment and determine the cellular IC50 for target inhibition.
Methodology:
-
Cell Culture and Treatment: KRAS G12C mutant cell lines (e.g., NCI-H358 non-small cell lung cancer cells) are cultured in appropriate media. Cells are then treated with a serial dilution of D3S-001, sotorasib, or adagrasib for a specified period (e.g., 2 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed on ice using a lysis buffer (e.g., 1x Cell Lysis Buffer, CST, #9803S) supplemented with phosphatase and protease inhibitors.
-
Lysate Clarification: Cell lysates are centrifuged at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris. The supernatant is collected for the pull-down assay.
-
Affinity Pull-Down: An affinity probe that specifically binds to GTP-bound RAS, such as the RAS-binding domain (RBD) of the RAF protein fused to GST, is added to the clarified lysates. This mixture is incubated to allow the probe to capture active KRAS.
-
Immunoblotting: The captured KRAS-GTP complexes are then isolated and subjected to SDS-PAGE, followed by transfer to a membrane. The membrane is probed with a KRAS-specific primary antibody (e.g., Sigma-Aldrich Cat#WH0003845M1) and a secondary antibody.
-
Quantification and Analysis: The levels of active KRAS are quantified by chemiluminescence intensity. IC50 values, representing the inhibitor concentration that reduces active KRAS levels by 50%, are calculated using graphing software (e.g., GraphPad Prism).[6]
Protocol 2: Cell Viability Assay
Objective: To assess the anti-proliferative effect of the inhibitors on cancer cell lines and determine the IC50 for cell growth inhibition.
Methodology:
-
Cell Seeding: Cancer cell lines with the KRAS G12C mutation are seeded into 96-well or 384-well plates.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of D3S-001, sotorasib, or adagrasib.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement: Cell viability is measured using a luminescent-based assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and dose-response curves are generated to calculate IC50 values.[6]
Protocol 3: Cell Line-Derived (CDX) and Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the in vivo anti-tumor efficacy of D3S-001 and comparators in a live animal model that mimics human tumor growth.
Methodology:
-
Model Establishment:
-
CDX: KRAS G12C mutant human cancer cells (e.g., MIA PaCa-2 pancreatic cancer cells) are injected subcutaneously into immunodeficient mice.
-
PDX: Tumor fragments from a patient's cancer are surgically implanted subcutaneously into immunodeficient mice.
-
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Treatment Administration: D3S-001, sotorasib, or adagrasib are administered to the mice, typically via oral gavage, at specified doses and schedules (e.g., 30 mg/kg, once daily). A vehicle-only group serves as the control.
-
Efficacy Monitoring: Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and overall health are also monitored.
-
Endpoint Analysis: At the end of the study, key efficacy metrics such as Tumor Growth Inhibition (TGI) are calculated. Pharmacokinetic analysis of drug concentration in plasma may also be performed.[6]
This guide provides a comparative overview based on publicly available preclinical and clinical data. For a complete understanding, professionals are encouraged to consult the primary research articles cited.
References
- 1. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutated Cancers [d3bio.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. onclive.com [onclive.com]
- 4. D3 Bio Announces Nature Medicine Publication and AACR 2025 Presentation Highlighting D3S-001 as a Next-Generation KRAS G12C Inhibitor with Best-in-Class Potential - BioSpace [biospace.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. cabrini.com.au [cabrini.com.au]
(Rac)-D3S-001: A Paradigm Shift in KRAS G12C Inhibition
(Rac)-D3S-001, a next-generation covalent inhibitor of KRAS G12C, demonstrates a differentiated mechanism of action characterized by superior potency, rapid and sustained target engagement, and the ability to overcome key resistance mechanisms that limit the efficacy of first-generation agents such as sotorasib (B605408) and adagrasib.[1][2] This guide provides a comprehensive comparison of this compound with its predecessors, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.
Superior Preclinical Potency and Target Engagement
This compound exhibits significantly enhanced potency in inhibiting the active, GTP-bound form of KRAS G12C and its downstream signaling pathways.[3] Preclinical studies in KRAS G12C-mutant cancer cell lines have consistently shown its superiority over sotorasib and adagrasib.
Table 1: Comparative In Vitro Potency of KRAS G12C Inhibitors [3]
| Compound | Cellular Active KRAS Inhibition (IC50, nM) in NCI-H358 cells | p-ERK Inhibition (IC50, nM) in NCI-H358 cells | p-ERK Inhibition (IC50, nM) in MIA PaCa-2 cells |
| This compound | 0.6 | 0.5 | 0.3 |
| Sotorasib | 35 | Not specified | Not specified |
| Adagrasib | 78 | Not specified | Not specified |
The data clearly indicates that this compound is approximately 58- and 130-fold more potent than sotorasib and adagrasib, respectively, in depleting cellular active KRAS.[3]
A key differentiating feature of this compound is its rapid and robust target engagement (TE) kinetics, which are unaffected by upstream activation of Receptor Tyrosine Kinases (RTKs) through growth factors like Epidermal Growth Factor (EGF).[3][4] First-generation inhibitors are susceptible to increased nucleotide cycling between the inactive (GDP-bound) and active (GTP-bound) states of KRAS, which is stimulated by growth factors, thereby compromising their efficacy.[2][4] this compound's rapid TE kinetics allow it to effectively "lock" KRAS G12C in its inactive state, even in the presence of such growth factor stimulation.[1][4]
Overcoming Resistance and Demonstrating Robust In Vivo Activity
The enhanced biochemical properties of this compound translate into superior anti-tumor activity in preclinical xenograft models. It has demonstrated significant tumor growth inhibition and even regression in models that are less responsive to first-generation inhibitors.[1][5] Furthermore, this compound has shown the ability to overcome acquired resistance to other KRAS G12C inhibitors.[1] Notably, it also possesses CNS penetration properties, leading to durable intracranial tumor regression in mouse models of brain metastases.[1][3]
Promising Clinical Efficacy
Clinical data from the Phase 1/2 trial (NCT05410145) highlights the promising therapeutic potential of this compound in patients with KRAS G12C-mutated solid tumors.[3][6][7][8]
Table 2: Clinical Activity of this compound in KRAS G12C Inhibitor-Naïve Patients [6][9][10]
| Tumor Type | Overall Response Rate (ORR) |
| All Tumors | 73.5% |
| Non-Small Cell Lung Cancer (NSCLC) | 66.7% |
| Colorectal Cancer (CRC) | 88.9% |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 75.0% |
Impressively, in patients with NSCLC who had previously progressed on first-generation KRAS G12C inhibitors, this compound demonstrated a 30.0% overall response rate and an 80.0% disease control rate, providing strong clinical evidence of its ability to overcome resistance.[9][10]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the KRAS signaling pathway and the mechanism by which this compound exerts its inhibitory effect.
Caption: KRAS signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective evaluation of this compound's performance.
Cellular Active KRAS Pulldown Assay
This assay quantifies the amount of active, GTP-bound KRAS in cells following inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Seed KRAS G12C mutant cells (e.g., NCI-H358) in appropriate culture dishes and grow to 70-80% confluency. Treat cells with varying concentrations of this compound, sotorasib, adagrasib, or vehicle control for a specified duration (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing a specific antibody that recognizes Ras-GTP.
-
Pulldown of Active KRAS: Incubate cell lysates with protein A/G agarose (B213101) beads to capture the antibody-bound active KRAS.
-
Washing: Pellet the beads by centrifugation and wash multiple times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the captured proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with a primary antibody specific for KRAS.
-
Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensity to determine the relative amount of active KRAS.
Caption: Workflow for the cellular active KRAS pulldown assay.
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously implant KRAS G12C mutant human cancer cells (e.g., MIA PaCa-2) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment groups (vehicle control, this compound, sotorasib, adagrasib) with comparable average tumor volumes.
-
Drug Administration: Administer the compounds orally at specified doses and schedules (e.g., once daily).
-
Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
Caption: Experimental workflow for in vivo tumor xenograft studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Study of D3S-001 Monotherapy or Combination Therapy in Subjects With Advanced Solid Tumors With a KRAS p.G12C Mutation [clin.larvol.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. trial.medpath.com [trial.medpath.com]
(Rac)-D3S-001: A Comparative Analysis of Downstream Signaling Inhibition in KRAS G12C-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (Rac)-D3S-001, a next-generation KRAS G12C inhibitor, with first-generation alternatives, focusing on the validation of its effects on downstream signaling pathways. The experimental data and protocols presented herein are compiled from preclinical and clinical studies to offer an objective assessment of its performance.
This compound, hereafter referred to as D3S-001, is an orally bioavailable, covalent small-molecule inhibitor that targets the KRAS G12C mutation.[1][2] This mutation is a key oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[2][3] D3S-001 distinguishes itself by binding to the inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state of the KRAS G12C protein.[1][4][5] This mechanism effectively "traps" the protein in its "off" state, preventing the nucleotide cycling to the active guanosine triphosphate (GTP)-bound form and subsequently inhibiting downstream oncogenic signaling.[1][3][5] A key feature of D3S-001 is its rapid and efficient target engagement kinetics, which allows it to overcome the dynamic cycling of KRAS, a limitation observed with first-generation inhibitors.[1][4][6]
Comparative Data on Downstream Signaling Inhibition
The efficacy of D3S-001 in suppressing the KRAS G12C-driven signaling cascade has been extensively evaluated against the first-generation inhibitors sotorasib (B605408) and adagrasib. The following tables summarize the key quantitative data from these comparative studies.
Table 1: Cellular Potency in Reducing Active KRAS G12C
This table compares the half-maximal inhibitory concentration (IC50) required to reduce the levels of active, GTP-bound KRAS in NCI-H358 non-small cell lung cancer cells after a 2-hour treatment.
| Compound | IC50 for Active KRAS Reduction (nmol/L) | Fold Potency vs. Sotorasib | Fold Potency vs. Adagrasib |
| ARS-853 | 5899 | ||
| ARS-1620 | 692 | ||
| Sotorasib | 35 | 1 | |
| Adagrasib | 78 | 1 | |
| D3S-001 | 0.6 | 58x | 130x |
Data sourced from preclinical studies on the NCI-H358 cell line.[1]
Table 2: Inhibition of Active KRAS in the Presence of Growth Factors
This table demonstrates the ability of the inhibitors to suppress active KRAS G12C levels in the presence of epithelial growth factor (EGF), which promotes the activation of KRAS.
| Treatment Condition | % of Active KRAS Remaining (vs. Control) |
| Sotorasib (100 nmol/L) | |
| No EGF | 12% |
| + 40 ng/mL EGF | 60% |
Data from studies where NCI-H358 cells were treated for 2 hours. The presence of EGF compromises the activity of sotorasib and adagrasib, while D3S-001's effect is largely unaffected.[1][7]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and the experimental workflows used to validate the effects of D3S-001.
Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.
Caption: Workflow for assessing KRAS activity and downstream signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the comparison of D3S-001 and its alternatives.
Active RAS-GTP Pull-Down Assay
This assay specifically measures the levels of active, GTP-bound KRAS.
-
Cell Culture and Treatment:
-
Plate KRAS G12C mutant cells (e.g., NCI-H358) and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat cells with varying concentrations of D3S-001, sotorasib, or adagrasib for a specified duration (e.g., 2 hours). For growth factor experiments, add growth factors like EGF (e.g., 40 ng/mL) simultaneously with the inhibitor.[1][7]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with a lysis buffer containing inhibitors of proteases and phosphatases.
-
-
Pull-Down of Active KRAS:
-
Clarify cell lysates by centrifugation.
-
Incubate a portion of the lysate with RAF-RBD (RAS-binding domain) agarose (B213101) beads for 1 hour at 4°C to capture GTP-bound (active) RAS.
-
-
Immunoblotting:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for KRAS.
-
Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.[1]
-
Quantify band intensities using densitometry software.
-
Western Blotting for Downstream Signaling Proteins (p-ERK)
This method is used to assess the phosphorylation status of key downstream effectors like ERK, which indicates pathway activation.
-
Sample Preparation:
-
Culture and treat cells as described in the pull-down assay.
-
Lyse cells directly in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Normalize the p-ERK signal to the total ERK signal to determine the relative level of pathway inhibition.
-
Conclusion
The available data indicates that this compound is a highly potent KRAS G12C inhibitor with a differentiated profile compared to first-generation agents like sotorasib and adagrasib. Its superior potency in reducing active KRAS levels, particularly in the presence of growth factor signaling, is a key advantage.[1][4][7] This is attributed to its rapid target engagement kinetics, which more effectively overcomes the natural cycling of KRAS between its inactive and active states.[1][6] These preclinical findings have translated into promising clinical activity, with D3S-001 demonstrating durable responses in patients with KRAS G12C-mutated solid tumors.[5][6][8] The provided experimental protocols offer a framework for researchers to independently validate these findings and further explore the downstream effects of this next-generation inhibitor.
References
- 1. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. curetoday.com [curetoday.com]
- 3. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutated Cancers [d3bio.com]
- 4. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
(Rac)-D3S-001: A New Benchmark in KRAS G12C Inhibition
(Rac)-D3S-001, a next-generation, central nervous system (CNS)-penetrant covalent inhibitor of the KRAS G12C mutation, has demonstrated significantly improved potency and a distinct mechanistic advantage over its predecessors, sotorasib (B605408) and adagrasib.[1][2][3] This guide provides a comparative analysis of this compound, presenting key experimental data that underscores its enhanced efficacy. The information is intended for researchers, scientists, and professionals in the field of drug development.
Enhanced Potency and Target Engagement
Preclinical studies have shown that D3S-001 exhibits substantially improved covalent potency and faster target engagement kinetics compared to first-generation KRAS G12C inhibitors.[1][3] This enhanced activity allows D3S-001 to effectively deplete cellular levels of active KRAS G12C at nanomolar concentrations.[4][5] A key differentiator of D3S-001 is its ability to overcome the dynamic cycling of KRAS between its inactive (GDP-bound) and active (GTP-bound) states, a mechanism that can limit the effectiveness of earlier inhibitors, especially in the presence of growth factors.[1][4][5]
Comparative Cellular Activity
The potency of D3S-001 in inhibiting active KRAS proteins was compared to other KRAS G12C inhibitors in NCI-H358 non-small cell lung cancer (NSCLC) cells. The half-maximal inhibitory concentration (IC50) values clearly illustrate the superior potency of D3S-001.
| Compound | IC50 (nmol/L) |
| ARS-853 | 5899 |
| ARS-1620 | 692 |
| Sotorasib | 35 |
| Adagrasib | 78 |
| This compound | 0.6 |
| Data from active RAS-GTP pull-down assays in NCI-H358 cells after 2-hour treatment.[1] |
Notably, D3S-001 was 58-fold more potent than sotorasib and 130-fold more potent than adagrasib in this cellular assay.[1]
Clinical Efficacy
The promising preclinical profile of D3S-001 has translated into encouraging clinical activity. In an ongoing Phase 1/2 clinical trial (NCT05410145), D3S-001 has demonstrated meaningful clinical responses in patients with advanced solid tumors harboring the KRAS G12C mutation.[1][6][7]
Objective Response Rates (ORR) in G12Ci-Naive Patients
| Tumor Type | Objective Response Rate (ORR) |
| Overall | 73.5% |
| Non-Small Cell Lung Cancer (NSCLC) | 66.7% |
| Colorectal Cancer (CRC) | 88.9% |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 75.0% |
| Data from a Phase 1a/1b clinical study (NCT05410145) in KRAS G12C inhibitor-naive patients.[2][8][9] |
Furthermore, D3S-001 has shown activity in patients with NSCLC who have progressed after prior treatment with a KRAS G12C inhibitor, with an ORR of 30.0% and a disease control rate of 80.0% in this population.[8][9]
Signaling Pathway and Mechanism of Action
This compound is designed to selectively and covalently bind to the inactive, GDP-bound state of the KRAS G12C mutant protein.[10][11] This action effectively traps the oncoprotein in an "off" state, preventing the nucleotide cycling to the active GTP-bound form and thereby inhibiting downstream oncogenic signaling.
Experimental Protocols
Active RAS-GTP Pull-Down Assay
This assay was utilized to determine the cellular activity of KRAS G12C inhibitors.
Methodology: NCI-H358 NSCLC cells were treated with different concentrations of KRAS G12C inhibitors for 2 hours. Following treatment, the cells were lysed, and the active, GTP-bound KRAS was isolated using a pull-down assay. The levels of active KRAS were then quantified by immunoblotting with a KRAS-specific antibody, and IC50 values were calculated from the dose-response curves.[1]
Surface Plasmon Resonance (SPR) Assay
The biophysical covalent potency was assessed using an SPR-based assay.
Methodology: Biotinylated KRAS G12C protein was immobilized on streptavidin (SA) sensor chips. A twofold serial dilution of the test compounds in a running buffer (10-mmol/L HEPES pH 7.4, 150-mmol/L NaCl, 0.05% P20, 1-mmol/L DTT, 1-mmol/L MgCl2, 1-μmol/L GDP, 1% DMSO) was injected over the chip surface at 25°C with a flow rate of 40 μL/minute for 120 seconds. The dissociation was then monitored.[1][4]
Xenograft Models
The in vivo antitumor efficacy of D3S-001 was evaluated in cell line-derived (CDX) and patient-derived xenograft (PDX) models.
Methodology: KRAS G12C-mutant MIA PaCa-2 pancreatic cancer and SW837 colorectal cancer CDX models were treated with D3S-001, sotorasib, or adagrasib. Tumor volumes were monitored over time, and plasma samples were collected for pharmacokinetic analysis at the end of the studies.[1][4] For brain metastasis models, mice with intracranially implanted NCI-H1373-Luc NSCLC tumors were treated with the inhibitors, and tumor growth was monitored by measuring the luminescence signal.[4]
Conclusion
This compound represents a significant advancement in the development of KRAS G12C inhibitors. Its substantially improved potency, rapid and sustained target engagement, and ability to overcome the limitations of earlier-generation inhibitors have been demonstrated in both preclinical and clinical settings.[1][3][5] The robust anti-tumor activity, including in the CNS and in patients who have developed resistance to other KRAS G12C inhibitors, positions D3S-001 as a promising new therapeutic option for patients with KRAS G12C-mutated cancers.[1][3][8] Ongoing clinical trials will further delineate the full potential of this next-generation inhibitor.
References
- 1. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rarecancers.org.au [rarecancers.org.au]
- 7. Facebook [cancer.gov]
- 8. D3S-001 in advanced solid tumors with KRASG12C mutations: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutated Cancers [d3bio.com]
- 11. curetoday.com [curetoday.com]
(Rac)-D3S-001: A Next-Generation KRAS G12C Inhibitor Overcoming First-Generation Resistance
A comparative analysis of (Rac)-D3S-001, a novel covalent inhibitor of KRAS G12C, demonstrates significant advantages in potency and efficacy over first-generation inhibitors, sotorasib (B605408) and adagrasib, particularly in overcoming acquired resistance. This guide provides a detailed comparison based on available preclinical and clinical data, aimed at researchers, scientists, and drug development professionals.
The landscape of targeted therapy for KRAS G12C-mutated cancers has been transformed by the advent of covalent inhibitors. However, the clinical benefit of first-generation agents like sotorasib and adagrasib is often limited by the development of resistance. This compound, hereafter referred to as D3S-001, is a next-generation inhibitor designed to address these limitations through a differentiated mechanism of action.[1][2][3][4]
Superior Potency and Target Engagement
Preclinical studies highlight the significantly improved potency of D3S-001 in comparison to first-generation inhibitors. This enhanced activity is attributed to its rapid and complete engagement with the KRAS G12C protein.[1][4][5]
Table 1: Comparative In Vitro Potency of KRAS G12C Inhibitors
| Inhibitor | Target | IC50 (nmol/L) in NCI-H358 cells | Fold Improvement vs. Sotorasib | Fold Improvement vs. Adagrasib |
| D3S-001 | KRAS G12C | 0.6 | 58x | 130x |
| Sotorasib | KRAS G12C | 35 | - | - |
| Adagrasib | KRAS G12C | 78 | - | - |
| ARS-1620 | KRAS G12C | 692 | - | - |
| ARS-853 | KRAS G12C | 5899 | - | - |
Data sourced from active RAS-GTP pull-down assays.[6]
Overcoming Resistance to First-Generation Inhibitors
A key differentiator of D3S-001 is its ability to overcome the dynamic "cycling" of KRAS between its inactive GDP-bound and active GTP-bound states, a mechanism that can limit the efficacy of first-generation inhibitors, especially in the presence of growth factors.[6] The rapid target engagement kinetics of D3S-001 allow it to effectively trap KRAS G12C in its inactive state, even under conditions that promote GTP exchange.[1][6]
Mechanisms of acquired resistance to sotorasib and adagrasib are diverse and include on-target secondary KRAS mutations and off-target bypass pathway activation.[7][8][9][10][11] Clinical data demonstrates that D3S-001 is effective in patients who have progressed on first-generation KRAS G12C inhibitors.
Table 2: Clinical Efficacy of D3S-001 in Patients Resistant to First-Generation KRAS G12C Inhibitors
| Patient Population | Number of Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| NSCLC patients previously treated with sotorasib or adagrasib | 20 | 30.0% | 80.0% |
Data from a Phase 2 expansion cohort of the NCT05410145 clinical trial.[2][4][12]
Clinical Performance in Treatment-Naïve Patients
In addition to its efficacy in resistant populations, D3S-001 has shown promising results in patients who have not previously received a KRAS G12C inhibitor.
Table 3: Clinical Efficacy of D3S-001 in KRAS G12C Inhibitor-Naïve Patients
| Tumor Type | Number of Patients | Overall Response Rate (ORR) |
| Across Solid Tumors | 34 | 73.5% |
| Non-Small Cell Lung Cancer (NSCLC) | 21 | 66.7% |
| Colorectal Cancer (CRC) | 9 | 88.9% |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 4 | 75.0% |
Data from the Phase 1a/b portion of the NCT05410145 clinical trial.[2][4][12]
Experimental Protocols
In Vitro Potency Assessment (IC50 Determination)
-
Cell Line: NCI-H358 non-small cell lung cancer (NSCLC) cells, which harbor the KRAS G12C mutation.
-
Method: Active RAS-GTP pull-down assay followed by immunoblotting.
-
Procedure:
-
NCI-H358 cells were treated with varying concentrations of KRAS G12C inhibitors (D3S-001, sotorasib, adagrasib, ARS-1620, ARS-853) for 2 hours.
-
Cell lysates were prepared, and active GTP-bound KRAS was pulled down using a specific affinity probe.
-
The levels of pulled-down active KRAS were quantified by immunoblotting with a KRAS-specific antibody.
-
Chemiluminescence intensity was measured to determine the concentration of active KRAS.
-
IC50 values, the concentration at which 50% of active KRAS is inhibited, were calculated using GraphPad Prism software.[6]
-
Clinical Trial in Patients with Acquired Resistance
-
Study Design: Phase 2 expansion cohort of the NCT05410145 clinical trial.
-
Inclusion Criteria: Patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) with a confirmed KRAS G12C mutation who had previously been treated with and progressed on a first-generation KRAS G12C inhibitor (sotorasib or adagrasib).
-
Treatment: Monotherapy with D3S-001.
-
Endpoints:
Signaling Pathways and Experimental Workflows
Caption: KRAS signaling pathway and the mechanism of action of D3S-001.
Caption: Workflow for the evaluation of D3S-001.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutated Cancers [d3bio.com]
- 4. D3 Bio Announces Nature Medicine Publication and AACR 2025 Presentation Highlighting D3S-001 as a Next-Generation KRAS G12C Inhibitor with Best-in-Class Potential - BioSpace [biospace.com]
- 5. ascopubs.org [ascopubs.org]
- 6. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. onclive.com [onclive.com]
Safety Operating Guide
Navigating the Disposal of (Rac)-D3S-001: A Guide for Laboratory Professionals
As a novel research compound, (Rac)-D3S-001, a KRAS G12C inhibitor, requires meticulous handling and disposal procedures to ensure laboratory safety and environmental compliance.[1][2][3] In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to adhere to established best practices for the disposal of unknown or novel chemical entities. The fundamental principle is to treat this compound and all contaminated materials as hazardous waste.[4][5]
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, researchers must be equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, especially when in solid or powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that emphasizes segregation, proper containerization, and clear labeling to facilitate safe handling by your institution's Environmental Health and Safety (EHS) department.
1. Waste Segregation: At the point of generation, immediately segregate waste contaminated with this compound from other laboratory waste streams.[5] Use dedicated, clearly labeled containers for each type of waste. Do not mix this compound waste with incompatible chemicals.[5][6] For instance, acidic and basic solutions should be kept separate, and organic solvents should not be combined with oxidizers.[5][6]
2. Waste Collection and Containerization:
-
Solid Waste: This includes contaminated gloves, weigh paper, pipette tips, and any unadulterated solid this compound.[5] Collect this waste in a designated, puncture-resistant container lined with a clear plastic bag.[7][8] The container must have a secure lid and be clearly labeled.[9]
-
Liquid Waste:
-
Aqueous Solutions: Solutions of this compound in water or buffers should be collected in a dedicated, leak-proof container, preferably made of plastic.[5][9]
-
Organic Solutions: Solutions of this compound in organic solvents (e.g., halogenated or non-halogenated) must be collected in separate, appropriate solvent waste containers.[7] Never mix different types of organic solvents unless explicitly permitted by your institution's EHS guidelines.
-
-
Sharps Waste: Needles, syringes, and contaminated broken glassware must be disposed of in a designated, puncture-resistant sharps container.[5][7]
3. Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound").[8][9]
4. Storage: Store all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][9] This area should be at or near the point of waste generation and inspected weekly for any signs of leakage.[6][9] Waste containers must be kept closed at all times except when adding waste.[4][8][9]
5. Final Disposal: The ultimate disposal of this compound waste is the responsibility of your institution's EHS office or a certified hazardous waste disposal contractor.[5] Contact your EHS department to schedule a waste pickup. Do not attempt to dispose of this compound down the drain or in the regular trash.[4][10][11] Evaporation of chemical waste is also not an acceptable disposal method.[4][7]
Waste Stream Management
For clarity and easy reference, the following table summarizes the proper segregation and containerization for different types of waste generated during experiments with this compound.
| Waste Type | Examples | Recommended Container | Disposal Pathway |
| Solid Waste | Contaminated PPE (gloves, etc.), weigh paper, pipette tips, solid this compound | Lined, puncture-resistant container with a secure lid | EHS Hazardous Waste Pickup |
| Aqueous Liquid Waste | Solutions of this compound in water or buffers | Leak-proof, compatible plastic bottle with a screw cap | EHS Hazardous Waste Pickup |
| Organic Liquid Waste | Solutions of this compound in flammable or chlorinated solvents | Appropriate, labeled solvent waste container | EHS Hazardous Waste Pickup |
| Sharps Waste | Needles, syringes, contaminated glass pipettes, or broken glass | Puncture-resistant sharps container | EHS Hazardous Waste Pickup |
Experimental Protocol Waste Generation Example: In Vitro Cell-Based Assay
The following protocol outlines a typical cell-based assay and identifies the points of hazardous waste generation.
-
Compound Preparation:
-
Weigh solid this compound. Generates solid waste (contaminated weigh paper, spatula).
-
Dissolve in a suitable solvent (e.g., DMSO) to create a stock solution. Generates liquid waste if any excess is prepared.
-
Prepare serial dilutions in cell culture media. Generates liquid waste (aqueous) and solid waste (contaminated pipette tips).
-
-
Cell Treatment:
-
Add the diluted this compound solutions to cell culture plates. Generates solid waste (contaminated pipette tips).
-
-
Incubation and Analysis:
-
Following the experimental endpoint, the cell culture media containing this compound is considered hazardous liquid waste.
-
Aspirate and collect the media in the designated aqueous waste container.
-
Any plates, flasks, or other disposable labware that came into contact with the compound should be disposed of as solid hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D3S-001 | C32H35F6N7O3 | CID 167251905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acs.org [acs.org]
- 11. Safe Chemical Waste Disposal [fishersci.com]
Personal protective equipment for handling (Rac)-D3S-001
(Rac)-D3S-001 is a potent, selective, and orally active KRAS G12C inhibitor intended for research use only.[1] As a bioactive compound with potential antineoplastic activity, it requires careful handling to minimize exposure to laboratory personnel.[2] This guide provides essential safety, handling, and disposal information based on general best practices for potent, powdered research chemicals.
A substance-specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following recommendations are based on the general principles of laboratory safety for handling potent compounds. All users must conduct a risk assessment in accordance with their institution's environmental health and safety (EHS) guidelines before handling this material.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation |
| Hand Protection | Nitrile gloves should be worn at all times. Consider double-gloving, especially when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are required to protect against splashes and airborne particles. |
| Body Protection | A fully buttoned laboratory coat should be worn to protect street clothing. For larger quantities or when there is a significant risk of spillage, a disposable gown is recommended. |
| Respiratory | For handling small quantities of the powdered form, a certified N95 respirator is recommended. For larger quantities or when aerosolization is possible, a powered air-purifying respirator (PAPR) may be necessary. |
Operational and Disposal Plans
Follow these step-by-step procedures for the safe handling and disposal of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store the compound in a cool, dry, and dark place.[3]
-
Short-term storage (days to weeks) is recommended at 0 - 4°C, while long-term storage (months to years) should be at -20°C.[3]
-
Keep the container tightly sealed and store it in a designated, labeled area for potent compounds.
2. Handling and Weighing:
-
All handling of the powdered form of this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Before weighing, decontaminate the work surface.
-
Use dedicated spatulas and weighing papers.
-
Clean the balance and surrounding area thoroughly after use.
3. Dissolution and Use:
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Ensure the vessel is appropriately sealed before mixing.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
4. Waste Disposal:
-
All solid waste contaminated with this compound (e.g., gloves, weighing papers, pipette tips) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Do not dispose of this compound down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
